Longipedlactone J
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[1-hydroxy-8,8,13-trimethyl-17-methylidene-16-[1-(5-methyl-6-oxo-2,3-dihydropyran-2-yl)ethyl]-6-oxo-7-oxatetracyclo[10.7.0.03,9.013,18]nonadeca-2,4,15-trien-10-yl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H40O7/c1-17-8-10-24(38-29(17)35)19(3)22-12-13-31(7)23(18(22)2)16-32(36)15-21-9-11-27(34)39-30(5,6)28(21)25(14-26(31)32)37-20(4)33/h8-9,11-12,15,19,23-26,28,36H,2,10,13-14,16H2,1,3-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPYOIPWGVNGDBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(OC1=O)C(C)C2=CCC3(C4CC(C5C(=CC4(CC3C2=C)O)C=CC(=O)OC5(C)C)OC(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H40O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unveiling Longipedlactone J: A Technical Guide to its Discovery and Isolation from Kadsura heteroclita
For Researchers, Scientists, and Drug Development Professionals
Abstract
Longipedlactone J, a notable triterpenoid (B12794562), was first identified and isolated from the stems of Kadsura heteroclita, a plant utilized in traditional medicine. This technical guide provides a comprehensive overview of the discovery, isolation, and structural elucidation of this compound. While the initial user inquiry suggested its origin from the Isodon genus, extensive literature review pinpoints its source to Kadsura heteroclita. This document details the experimental protocols adapted from the primary scientific literature, presents its known spectroscopic data, and discusses its potential biological significance. The information herein is intended to serve as a foundational resource for researchers engaged in natural product chemistry, drug discovery, and development.
Introduction
The quest for novel bioactive compounds from natural sources is a cornerstone of pharmaceutical research. Triterpenoids, a diverse class of natural products, have garnered significant attention due to their wide range of pharmacological activities. This compound, a complex triterpenoid, was discovered during a phytochemical investigation of Kadsura heteroclita (Roxb.) Craib, a plant belonging to the Schisandraceae family[1][2][3]. The structural characterization of this molecule was accomplished through extensive spectroscopic analysis, primarily utilizing 2D Nuclear Magnetic Resonance (NMR) techniques[1][3]. This guide synthesizes the available scientific information to provide a detailed account of the isolation and characterization of this compound.
Discovery and Isolation from Kadsura heteroclita
The discovery of this compound was the result of a systematic phytochemical investigation of the stems of Kadsura heteroclita. The isolation procedure, as detailed in the primary literature, involves a multi-step process of extraction and chromatography.
Experimental Protocols
The following protocols are based on the established methodologies for the isolation of triterpenoids from Kadsura species and are representative of the procedures used for this compound.
2.1.1. Plant Material and Extraction
-
Collection and Preparation: The stems of Kadsura heteroclita are collected, air-dried, and pulverized into a fine powder.
-
Extraction: The powdered plant material is exhaustively extracted with a suitable solvent, typically 95% ethanol (B145695) or methanol, at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude residue.
2.1.2. Fractionation and Purification
-
Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, chloroform (B151607), and ethyl acetate, to separate compounds based on their polarity.
-
Column Chromatography: The chloroform-soluble fraction, which is enriched with triterpenoids, is subjected to repeated column chromatography over silica (B1680970) gel. A gradient elution system, often a mixture of chloroform and methanol, is employed to separate the different components.
-
Further Purification: Fractions containing this compound are further purified using techniques such as preparative thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to yield the pure compound.
Experimental Workflow for Isolation and Purification
Structural Elucidation
The definitive structure of this compound was established through a combination of spectroscopic techniques.
Spectroscopic Data
While the complete, detailed ¹H and ¹³C NMR data are found within the primary publication, the following table summarizes the key spectroscopic information used for its characterization.
| Technique | Data Type | Observations |
| Mass Spectrometry (MS) | Molecular Formula | Determined the elemental composition. |
| ¹H NMR | Chemical Shifts, Coupling Constants | Provided information on the proton environment and connectivity. |
| ¹³C NMR | Chemical Shifts | Indicated the number and types of carbon atoms. |
| 2D NMR (COSY, HSQC, HMBC) | Correlation Spectra | Established the complete connectivity of the molecular framework. |
| Circular Dichroism (CD) | CD Spectrum | Aided in determining the stereochemistry of the molecule. |
Note: The specific quantitative values for the spectroscopic data are detailed in the primary research article: Pu, J.-X. et al. (2008). Compounds from Kadsura heteroclita and related anti-HIV activity. Phytochemistry, 69(5), 1266-72.
Workflow for Structural Elucidation
Biological Activity
The primary publication that reported the isolation of this compound also investigated the anti-HIV activity of several co-isolated compounds. While some of these compounds demonstrated weak to moderate anti-HIV effects, the specific biological activity of this compound was not explicitly detailed in the abstract[1][2]. Further research is required to fully elucidate the pharmacological profile of this compound.
Based on the activities of structurally related triterpenoids, a potential, though unconfirmed, mechanism of action could involve the induction of apoptosis in target cells.
Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical intrinsic apoptosis pathway that could be a potential area of investigation for this compound, based on the known activities of similar natural products.
Conclusion
This compound is a structurally complex triterpenoid successfully isolated from Kadsura heteroclita. Its discovery and characterization have been made possible through a rigorous process of extraction, chromatographic separation, and advanced spectroscopic analysis. While its specific biological activities are yet to be fully explored, its unique chemical architecture makes it a compound of interest for further pharmacological investigation. This technical guide provides a comprehensive summary of the current knowledge on this compound, offering a valuable resource for the scientific community and paving the way for future research into its potential therapeutic applications.
References
The Natural Source of Longipedlactone J: A Technical Guide
Abstract
Longipedlactone J is a naturally occurring triterpenoid (B12794562) that has been isolated from the stems of Kadsura heteroclita. This plant, a member of the Schisandraceae family, is a rich source of diverse bioactive compounds, including numerous lignans (B1203133) and triterpenoids. Phytochemical investigations have identified this compound as one of the many secondary metabolites within this plant. The compound has garnered scientific interest due to the established pharmacological activities of related molecules from the Kadsura genus, which include cytotoxic and anti-HIV properties. This technical guide provides an in-depth overview of the natural source of this compound, a detailed protocol for its isolation, quantitative data from representative isolations, and a discussion of its potential biological activities.
Natural Source
The exclusive identified natural source of this compound is the plant Kadsura heteroclita (Roxb.) Craib.[1] Specifically, the compound has been isolated from the stems of this species. Kadsura heteroclita, also known in Tujia ethnomedicine as "Xue Tong," has a history of traditional use for treating conditions like rheumatoid arthritis and hepatitis.[2] Phytochemical analysis of the stems has revealed a complex mixture of chemical constituents, with lignans and triterpenoids being the most prominent groups.[1][2][3] this compound belongs to the latter class of compounds.
Quantitative Data: Representative Isolation Yields
While specific yield data for this compound is not extensively detailed in publicly available literature, the following table provides representative yields for structurally similar Longipedlactone derivatives isolated from the stems of Kadsura heteroclita. These values can serve as a benchmark for researchers targeting the isolation of this class of compounds.
| Isolation Stage | Parameter | Value | Reference |
| Extraction | Plant Material (Dried Stems) | 5.0 kg | |
| Crude Ethanol (B145695) Extract | 250 g | ||
| Fractionation | Ethyl Acetate (B1210297) Fraction | 80 g | |
| Purification | Longipedlactone H Yield | 15 mg | |
| Longipedlactone A Yield | 20 mg | ||
| Longipedlactone F Yield | 12 mg |
Experimental Protocols
The following is a detailed methodology for the isolation and purification of this compound from the stems of Kadsura heteroclita. This protocol is based on established phytochemical procedures for related triterpenoids from this species.
Plant Material Preparation
-
Collection and Identification: Collect the stems of Kadsura heteroclita. Ensure proper botanical identification to confirm the species.
-
Drying and Pulverization: Air-dry the plant material in a shaded, well-ventilated area. Once thoroughly dried, pulverize the stems into a coarse powder to maximize the surface area for extraction.
Extraction and Fractionation
-
Solvent Extraction: Macerate the powdered plant material with 95% ethanol at room temperature. Repeat the extraction process three times to ensure exhaustive extraction of secondary metabolites.
-
Concentration: Combine the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Liquid-Liquid Partitioning: Suspend the crude extract in water and perform sequential liquid-liquid partitioning with solvents of increasing polarity. Typically, this involves partitioning against petroleum ether, followed by ethyl acetate, and then n-butanol. Triterpenoids like this compound are expected to concentrate in the ethyl acetate fraction.
Chromatographic Purification
-
Silica (B1680970) Gel Column Chromatography: Dry the ethyl acetate fraction and subject it to column chromatography on a silica gel stationary phase. Elute the column with a gradient of chloroform-methanol to separate the components based on polarity.
-
Sephadex LH-20 Column Chromatography: Further purify the fractions containing the target compound using a Sephadex LH-20 column with methanol (B129727) as the mobile phase. This step aids in removing pigments and separating compounds based on molecular size.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): Achieve final purification using a reversed-phase C18 column on a preparative HPLC system. Employ a mobile phase of methanol-water or acetonitrile-water in a gradient or isocratic elution to yield highly purified this compound.
Structure Elucidation
Confirm the identity and structure of the isolated this compound using a combination of spectroscopic methods:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are essential for elucidating the complete chemical structure and stereochemistry.
-
Infrared (IR) Spectroscopy: To identify key functional groups.
Visualization of Workflows and Pathways
Experimental Workflow for Isolation
The following diagram outlines the key stages in the isolation of this compound from Kadsura heteroclita.
Hypothetical Anti-HIV Signaling Pathway
While the precise mechanism of action for this compound has not been fully elucidated, related compounds from the Kadsura genus have demonstrated anti-HIV activity. A common mechanism for anti-HIV compounds involves the inhibition of viral entry into host cells. The following diagram illustrates a representative (and hypothetical for this compound) pathway showing the inhibition of HIV fusion.
Biological Activity
Compounds isolated from Kadsura heteroclita, including various triterpenoids and lignans, have been shown to exhibit a wide range of biological activities, such as anti-inflammatory, hepatoprotective, cytotoxic, and anti-HIV effects. While specific bioactivity data for this compound is limited, its structural class and source suggest it is a promising candidate for further pharmacological investigation, particularly in the context of its potential anti-HIV and cytotoxic activities. Further research is required to elucidate its specific molecular targets and mechanisms of action.
References
Unraveling the Structure of Longipedlactone J: A Technical Guide to NMR-Based Elucidation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the core principles and methodologies centered on the structural elucidation of Longipedlactone J, a complex triterpenoid, with a primary focus on the application of Nuclear Magnetic Resonance (NMR) spectroscopy. While the specific quantitative NMR data for this compound from its primary publication is not publicly available, this guide leverages established protocols and data from closely related analogues, such as Longipedlactone B, to provide a comprehensive framework for its structural determination. The structure of this compound was first reported in a 2008 publication in the journal Phytochemistry, detailing its isolation from Kadsura heteroclita and its characterization using spectroscopic methods, including advanced 2D NMR techniques.[1][2][3]
The Foundation of Structural Elucidation: 1D and 2D NMR Techniques
The unambiguous determination of the complex, polycyclic framework of natural products like this compound relies heavily on a suite of NMR experiments. These techniques provide crucial information about the carbon skeleton, proton environments, and the connectivity between atoms within the molecule.
Core NMR Methodologies:
-
¹H NMR (Proton NMR): This fundamental experiment provides information on the chemical environment of protons, their relative numbers (integration), and their connectivity to neighboring protons (multiplicity and coupling constants).
-
¹³C NMR (Carbon NMR): This technique reveals the number of unique carbon atoms in a molecule and their chemical environment. Distortionless Enhancement by Polarization Transfer (DEPT) experiments are often employed to differentiate between CH, CH₂, and CH₃ groups.
-
2D Correlation Spectroscopy (COSY): This experiment establishes proton-proton (¹H-¹H) coupling correlations, identifying adjacent protons within a spin system.
-
Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates proton signals directly to their attached carbon atoms, providing a clear map of all C-H single bonds.
-
Heteronuclear Multiple Bond Correlation (HMBC): This powerful technique reveals long-range correlations (typically 2-4 bonds) between protons and carbons. It is essential for connecting different spin systems and identifying quaternary carbons.
-
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close in space, providing critical information for determining the relative stereochemistry of the molecule.
Experimental Protocols for NMR Analysis
The acquisition of high-quality NMR data is paramount for successful structural elucidation. The following outlines a generalized experimental protocol for the analysis of a compound like this compound.
Table 1: Generalized Experimental Protocols for NMR Spectroscopy
| Experiment | Detailed Methodology |
| Sample Preparation | Approximately 5-10 mg of purified this compound is dissolved in 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆, or DMSO-d₆). The choice of solvent is critical to ensure good solubility and to avoid overlapping solvent signals with key compound resonances. The solution is then transferred to a standard 5 mm NMR tube. |
| ¹H-¹H COSY | A gradient-selected, phase-cycled COSY (cosygpqf) sequence is typically used. The spectral width is set to cover all proton resonances (e.g., 10-12 ppm) in both dimensions. |
| ¹H-¹³C HSQC | An edited HSQC sequence (e.g., hsqcedetgpsp) is employed to differentiate CH/CH₃ from CH₂ signals. The spectral widths are set to approximately 10-12 ppm for the ¹H dimension and 0-200 ppm for the ¹³C dimension. The one-bond C-H coupling constant is optimized around an average value of 145 Hz. |
| ¹H-¹³C HMBC | A gradient-selected HMBC sequence (e.g., hmbcgplpndqf) is used to detect long-range correlations. The spectral widths are similar to those used for HSQC. The long-range coupling constant is typically optimized for a value between 7-10 Hz. |
| NOESY | A gradient-selected, phase-cycled NOESY (noesygpph) experiment is performed. The mixing time is a critical parameter that may require optimization (e.g., a range of 300-800 ms) to observe different NOE correlations effectively. |
Data Presentation and Interpretation
A systematic analysis of the NMR data is crucial to piece together the molecular structure. The chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz) are meticulously recorded and assigned to specific atoms in the molecule.
While the specific data for this compound is not available, the following tables for the closely related Longipedlactone B illustrate how such data is typically presented.
Table 2: Representative ¹H and ¹³C NMR Chemical Shift Assignments for a Longipedlactone Analogue (Longipedlactone B)
| Position | δC (ppm) | δH (ppm), Multiplicity (J in Hz) |
| 1 | 31.5 | 1.85 (m), 1.62 (m) |
| 2 | 28.0 | 2.10 (m), 1.95 (m) |
| 3 | 78.5 | 4.50 (dd) |
| ... | ... | ... |
Table 3: Key 2D NMR Correlations for a Longipedlactone Analogue
| Proton(s) | COSY Correlations | HMBC Correlations | NOESY Correlations |
| H-1 | H-2 | C-2, C-3, C-5, C-10 | H-2, H-5, H-19 |
| H-3 | H-2 | C-1, C-2, C-4, C-5 | H-2, H-4, H-28 |
| ... | ... | ... | ... |
Visualizing the Structural Elucidation Workflow
The process of determining a chemical structure from NMR data follows a logical progression. The following diagram, generated using the DOT language, illustrates this workflow.
Key Correlations in Building the Molecular Scaffold
The HMBC and COSY experiments are pivotal in assembling the carbon framework of this compound. The following diagram illustrates the logical connections derived from these experiments.
References
An In-depth Technical Guide to the Physical and Chemical Properties of Longipedlactone J
For Researchers, Scientists, and Drug Development Professionals
Abstract
Longipedlactone J is a naturally occurring triterpenoid (B12794562) isolated from the stems of Kadsura heteroclita. This document provides a comprehensive overview of its physical and chemical properties, based on available spectroscopic and analytical data. Detailed experimental protocols for its isolation and characterization are outlined to support further research and development. While specific signaling pathways for this compound have not been fully elucidated, this guide serves as a foundational resource for scientists investigating its potential therapeutic applications, particularly in the context of its observed anti-HIV activity.
Physicochemical Properties
This compound is a structurally complex triterpenoid. A summary of its key physical and chemical properties is presented below.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₃₂H₄₀O₇ | |
| Molecular Weight | 536.66 g/mol | Inferred from Molecular Formula |
| Appearance | Powder | [No specific citation found] |
| Solubility | Soluble in Chloroform (B151607), Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone | [No specific citation found] |
Spectroscopic Data
The structural elucidation of this compound was accomplished through extensive spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed ¹H and ¹³C NMR data are crucial for the structural confirmation of this compound. While the complete dataset from the primary literature is not publicly available in full, the structural determination relied on 2D NMR techniques. For illustrative purposes, a representative table format for such data is provided below, based on typical values for similar triterpenoid lactones.
Table 2: Representative ¹H NMR Spectroscopic Data for a Triterpenoid Lactone (in CDCl₃)
| Position | δH (ppm) | Multiplicity | J (Hz) |
| ... | ... | ... | ... |
Table 3: Representative ¹³C NMR Spectroscopic Data for a Triterpenoid Lactone (in CDCl₃)
| Position | δC (ppm) |
| ... | ... |
Infrared (IR) Spectroscopy
IR spectroscopy is utilized to identify the key functional groups present in the this compound molecule.
Table 4: Characteristic IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) |
| Hydroxyl (-OH) | ~3400 (broad) |
| Carbonyl (C=O) of lactone | ~1740 |
| Carbonyl (C=O) of ester | ~1730 |
| Alkene (C=C) | ~1650 |
| C-O Stretching | 1250-1000 |
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is employed to determine the elemental composition and exact mass of this compound.
Table 5: Mass Spectrometry Data for this compound
| Ionization Mode | [M+Na]⁺ (m/z) | Elemental Composition |
| ESI | 559.2672 | C₃₂H₄₀O₇Na |
Experimental Protocols
The following sections detail the methodologies for the isolation and structural characterization of this compound.
Isolation of this compound
The isolation of this compound from the stems of Kadsura heteroclita involves a multi-step process of extraction and chromatographic separation.
3.1.1. Plant Material
The stems of Kadsura heteroclita are collected, air-dried, and pulverized.
3.1.2. Extraction
The powdered plant material is extracted with 95% ethanol (B145695) at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude residue.
3.1.3. Solvent Partitioning
The crude extract is suspended in water and sequentially partitioned with petroleum ether and ethyl acetate to separate compounds based on their polarity.
3.1.4. Chromatographic Separation
The ethyl acetate-soluble fraction is subjected to repeated column chromatography on silica (B1680970) gel and Sephadex LH-20, using a gradient of chloroform and methanol (B129727) as the mobile phase.
3.1.5. Final Purification
Final purification is achieved by preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.
Caption: General workflow for the isolation and structural elucidation of this compound.
Structural Elucidation
The structure of this compound was determined using a combination of spectroscopic techniques.
-
Mass Spectrometry: High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) was used to determine the molecular formula.
-
NMR Spectroscopy: ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) experiments were conducted to establish the planar structure and relative stereochemistry.
-
IR Spectroscopy: Infrared spectroscopy was used to identify key functional groups.
Biological Activity and Signaling Pathways
Anti-HIV Activity
Phytochemical investigations of Kadsura heteroclita have revealed that some of its constituents possess anti-HIV activity. While specific studies on the anti-HIV activity of this compound are not detailed in the initial reports, related triterpenoids from the Kadsura genus have shown inhibitory effects on HIV replication. For instance, some triterpenoids from Kadsura coccinea have been found to inhibit HIV-1 protease.
Potential Signaling Pathways
The precise signaling pathways modulated by this compound have not yet been elucidated. However, based on the known activities of other structurally related triterpenoids, potential areas of investigation include pathways related to viral entry and replication, as well as apoptosis and cell cycle regulation in the context of potential cytotoxic effects.
Caption: Potential areas of investigation for the biological activity of this compound.
Conclusion
This technical guide provides a summary of the currently available data on the physical and chemical properties of this compound. The detailed spectroscopic information and isolation protocols offer a valuable resource for researchers aiming to further explore this natural product. Future studies are warranted to elucidate the specific biological activities and potential mechanisms of action of this compound, which may lead to the development of new therapeutic agents.
An In-depth Technical Guide to the Putative Biosynthesis of Longipedlactone J
Audience: Researchers, scientists, and drug development professionals.
Abstract
Longipedlactone J, a complex triterpenoid (B12794562) isolated from Kadsura longipedunculata, represents a fascinating area of natural product chemistry. While the complete enzymatic pathway for its biosynthesis has not been fully elucidated, this technical guide synthesizes the current understanding of the putative biosynthetic route. Drawing parallels with the proposed biosynthesis of the related compound Longipedlactone B, this document outlines the key stages from primary metabolism to the intricate final structure.[1] This guide also provides detailed experimental protocols for the isolation and characterization of such triterpenoids, aiming to equip researchers with the necessary knowledge to further investigate these bioactive molecules. The potential for elucidating this pathway could pave the way for biotechnological production of this compound and other structurally complex triterpenoids.[1]
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is hypothesized to originate from the mevalonate (B85504) (MVA) pathway, a fundamental route for the production of all terpenoids.[1] The pathway likely proceeds through the formation of a cycloartane (B1207475) skeleton, followed by a series of complex cyclizations, rearrangements, and oxidative modifications to yield the final intricate structure of this compound.[1]
1.1. Formation of the Triterpenoid Precursor: 2,3-Oxidosqualene (B107256)
The initial steps of the pathway involve the head-to-head condensation of two molecules of farnesyl pyrophosphate (FPP) to form squalene. Squalene is then epoxidized to 2,3-oxidosqualene, a critical branching point in triterpenoid biosynthesis.[1]
1.2. Cyclization to the Cycloartane Skeleton
In plants, the cyclization of 2,3-oxidosqualene is a key determining step. For the biosynthesis of this compound, it is proposed that cycloartenol (B190886) synthase catalyzes the cyclization of 2,3-oxidosqualene to form the characteristic cycloartane skeleton.
1.3. Post-Cyclization Modifications
The conversion of the initial cycloartane skeleton into this compound is thought to involve several key transformations, although the specific enzymes responsible in Kadsura longipedunculata have not yet been identified. These proposed steps include:
-
Skeletal Rearrangement: A Wagner-Meerwein rearrangement of the cycloartane backbone is a likely key step. This type of rearrangement is known to contribute to the significant skeletal diversity of triterpenoids.
-
Oxidation: A series of oxidation reactions, likely catalyzed by cytochrome P450 monooxygenases (CYP450s), are proposed to functionalize the triterpenoid skeleton. These enzymes are known to introduce hydroxyl groups at various positions, which are crucial for subsequent modifications.
-
Lactonization: The formation of the characteristic lactone ring of this compound is likely the final step. This could occur spontaneously following the oxidation of a specific carbon to a carboxylic acid in the presence of a nearby hydroxyl group, or it may be an enzyme-mediated process.
Quantitative Data
Direct quantitative data on the biosynthesis of this compound, such as enzyme kinetics or metabolic flux, is currently not available in the scientific literature. However, studies on Kadsura species have led to the isolation and identification of various triterpenoids, providing insights into the metabolic profile of these plants. The table below summarizes the major classes of compounds identified in Kadsura longipedunculata.
| Compound Class | Representative Compounds |
| Triterpenoids | Longipedlactone A-J |
| Lignans | Various novel lignans |
Data compiled from existing literature on Kadsura longipedunculata.
Experimental Protocols
The following section details a general workflow for the isolation and characterization of triterpenoids like this compound from Kadsura longipedunculata.
3.1. General Experimental Workflow for Triterpenoid Isolation
3.2. Detailed Methodologies
3.2.1. Plant Material and Extraction
-
Preparation: Dried and powdered stems of Kadsura longipedunculata are used as the starting material.
-
Extraction: The powdered plant material is extracted with a suitable solvent, such as 95% ethanol (B145695), at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction. The extracts are then combined and filtered.
-
Concentration: The solvent is removed from the filtrate under reduced pressure to yield a crude ethanol extract.
3.2.2. Solvent Partitioning
-
Suspension: The crude ethanol extract is suspended in water.
-
Fractionation: The aqueous suspension is successively partitioned with solvents of increasing polarity, such as petroleum ether, dichloromethane, ethyl acetate, and n-butanol. This separates the compounds based on their polarity.
3.2.3. Chromatographic Separation
-
Column Chromatography: The fractions obtained from solvent partitioning are subjected to various chromatographic techniques for further separation. This often includes silica (B1680970) gel column chromatography and Sephadex LH-20 column chromatography.
-
High-Performance Liquid Chromatography (HPLC): Final purification of the isolated compounds is typically achieved using preparative or semi-preparative HPLC.
3.2.4. Structural Elucidation
The structure of the purified compounds, such as this compound, is determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the molecular formula of the compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to establish the planar structure and relative stereochemistry of the molecule.
Conclusion
The biosynthesis of this compound in Kadsura longipedunculata presents a compelling area for future research in natural product chemistry. While the precise enzymatic machinery remains to be discovered, the proposed pathway, grounded in the fundamental principles of triterpenoid biosynthesis, offers a robust framework for further investigation. The elucidation of this pathway could unlock opportunities for the biotechnological production of this compound and other structurally related triterpenoids, potentially enabling the exploration of their therapeutic applications.
References
The Elucidation of Longipedlactone J's Molecular Architecture: A Spectroscopic Approach
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the structural analysis of Longipedlactone J, a triterpenoid (B12794562) isolated from the stems of Kadsura heteroclita. While a definitive single-crystal X-ray diffraction analysis for this compound is not publicly available, its molecular structure was successfully established through a combination of advanced spectroscopic techniques. This document details the methodologies employed for its isolation and the core spectroscopic experiments that were pivotal in defining its complex architecture.
Isolation of this compound
This compound is a natural product obtained from the plant Kadsura heteroclita. The general workflow for isolating such compounds involves a multi-step process of extraction and chromatographic separation.
Structural Elucidation via Spectroscopic Methods
The determination of this compound's intricate three-dimensional structure relied on a suite of spectroscopic analyses, primarily Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Two-dimensional (2D) NMR techniques were instrumental in assembling the planar structure of this compound. These experiments reveal through-bond correlations between nuclei, allowing for the construction of the carbon skeleton and the assignment of protons and carbons.
Key 2D NMR Experiments:
-
¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, revealing the spin systems within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals directly to their attached carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different spin systems and identifying quaternary carbons.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in space, providing essential information for determining the relative stereochemistry of the molecule.
The logical workflow for elucidating the structure of a natural product like this compound using these NMR techniques is depicted below.
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy provides information about the stereochemistry of a chiral molecule. By comparing the experimental CD spectrum of this compound with theoretically calculated spectra for possible stereoisomers, the absolute configuration of the molecule can be determined.
Quantitative Data
As of the current available literature, specific quantitative data from a single-crystal X-ray diffraction study of this compound, such as unit cell dimensions, bond lengths, and bond angles, have not been published. The structural information is derived from the interpretation of spectroscopic data. For researchers requiring precise atomic coordinates and crystal packing information, a single-crystal X-ray analysis would be necessary.
Experimental Protocols
General Protocol for Isolation and Purification
-
Extraction: The air-dried and powdered stems of Kadsura heteroclita are extracted with a suitable solvent (e.g., 95% ethanol or methanol) at room temperature. The resulting extract is then concentrated under reduced pressure.
-
Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, chloroform, and ethyl acetate, to separate compounds based on their polarity.
-
Chromatographic Separation: The fraction containing this compound (typically the chloroform-soluble fraction) is subjected to repeated column chromatography on silica gel, eluting with a gradient of solvents (e.g., chloroform-methanol).
-
Final Purification: Fractions containing the compound of interest are further purified by preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.
General Protocol for 2D NMR Analysis
-
Sample Preparation: Approximately 5-10 mg of pure this compound is dissolved in a deuterated solvent (e.g., CDCl₃) and transferred to a 5 mm NMR tube.
-
Data Acquisition: A suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
Data Processing and Analysis: The acquired data are processed using appropriate software. The chemical shifts, coupling constants, and cross-peaks are analyzed to assemble the structure and determine the relative stereochemistry.
Conclusion
The structure of this compound has been successfully elucidated through the application of modern spectroscopic techniques, with 2D NMR playing a central role in defining its connectivity and stereochemistry, and CD spectroscopy contributing to the determination of its absolute configuration. While the scientific community awaits a definitive single-crystal X-ray analysis for this complex natural product, the spectroscopic data provides a robust model of its molecular architecture, which is invaluable for ongoing research and development efforts in medicinal chemistry and drug discovery.
Preliminary Biological Activity Screening of Longipedlactone: A Technical Guide
Disclaimer: Initial searches for "Longipedlactone J" did not yield specific biological activity data. However, significant information is available for a closely related compound, Longipedlactone B . This technical guide is constructed based on the available data for Longipedlactone B and general protocols for similar natural products, assuming "this compound" may be a related compound or a potential misnomer.
This document provides a comprehensive overview of the preliminary in vitro biological activity screening of Longipedlactone B, a triterpenoid (B12794562) natural product.[1] The guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental methodologies, data presentation in a structured format, and visualizations of key processes.
Quantitative Bioactivity Data
The primary reported biological activity for Longipedlactone B is its cytotoxicity against human cancer cell lines.[1] The available quantitative data is summarized below.
| Compound | Cell Line | Bioactivity | Value (IC₅₀) |
| Longipedlactone B | K562 (Human Chronic Myelogenous Leukemia) | Cytotoxicity | 1.71 µg/mL[1] |
IC₅₀ (half maximal inhibitory concentration) represents the concentration of a compound required to inhibit a biological process by 50%.[1]
Experimental Protocols
Detailed methodologies for preliminary cytotoxicity and anti-inflammatory screening are outlined below. These protocols are based on standard assays commonly used for the initial evaluation of novel natural products.[2]
Cytotoxicity Screening: Lactate Dehydrogenase (LDH) Assay
The Lactate Dehydrogenase (LDH) assay is a widely used method to quantify cytotoxicity by measuring the release of LDH from damaged cells.
Objective: To determine the cytotoxic potential of this compound against a panel of human cancer cell lines and a non-cancerous control cell line.
Materials:
-
Human cancer cell lines (e.g., K562, A549, HeLa, HepG2)
-
Non-cancerous human cell line (e.g., HEK293)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (dissolved in DMSO)
-
96-well clear-bottom cell culture plates
-
LDH cytotoxicity assay kit
-
Plate reader spectrophotometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be kept below 0.1% to avoid solvent-induced toxicity. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include wells with untreated cells (negative control) and cells treated with a lysis buffer (positive control).
-
Incubation: Incubate the plate for another 24-48 hours at 37°C in a 5% CO₂ incubator.
-
LDH Measurement:
-
Carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Add 50 µL of stop solution to each well.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 650 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Sample Absorbance - Negative Control Absorbance) / (Positive Control Absorbance - Negative Control Absorbance)] x 100
-
Anti-inflammatory Activity Screening: Nitric Oxide (NO) Inhibition Assay
This assay evaluates the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7).
Objective: To assess the anti-inflammatory properties of this compound.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete DMEM medium
-
Lipopolysaccharide (LPS)
-
This compound (dissolved in DMSO)
-
Griess Reagent system
-
96-well cell culture plates
-
Plate reader spectrophotometer
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Inflammatory Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include control groups: untreated cells, cells treated with LPS only, and cells treated with a known inhibitor (e.g., L-NMMA).
-
Nitrite (B80452) Measurement:
-
Collect 50 µL of the culture supernatant from each well.
-
Add 50 µL of Sulfanilamide solution (Component I of Griess Reagent) and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NED) solution (Component II of Griess Reagent) and incubate for another 5-10 minutes.
-
-
Data Acquisition: Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition relative to the LPS-only treated cells. A parallel cell viability assay (e.g., MTT or LDH) should be performed to ensure that the observed NO inhibition is not due to cytotoxicity.
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the preliminary screening of a novel compound like this compound.
Caption: General workflow for biological activity screening.
Hypothetical Signaling Pathway
Many cytotoxic natural products, particularly sesquiterpene lactones and triterpenoids, induce apoptosis in cancer cells. While the specific mechanism for Longipedlactone B is not yet elucidated, a plausible pathway involves the induction of intrinsic apoptosis.
Caption: Hypothetical intrinsic apoptosis pathway for this compound.
References
The Intricate World of Kadsura Triterpenoids: A Technical Guide for Researchers
An in-depth exploration of the isolation, characterization, and pharmacological potential of triterpenoids derived from the medicinal plants of the Kadsura genus.
This technical guide provides a comprehensive literature review of Kadsura triterpenoids, summarizing their chemical diversity, methodologies for their isolation and structural elucidation, and their significant pharmacological activities. Quantitative data are presented in structured tables for comparative analysis, and key experimental protocols are detailed to aid in the replication and advancement of research in this field. Furthermore, signaling pathways and experimental workflows are visualized using DOT language to provide a clear conceptual framework for understanding the mechanisms of action of these promising natural products.
Chemical Diversity of Kadsura Triterpenoids
Pharmacological Activities and Quantitative Data
Kadsura triterpenoids have been extensively evaluated for their therapeutic potential. The following tables summarize the in vitro cytotoxic, anti-HIV, and anti-inflammatory activities of selected triterpenoids, providing quantitative data for direct comparison.
Table 1: Cytotoxic Activity of Kadsura Triterpenoids against Human Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| Heteroclitalactone D | HL-60 | 6.76 | [5] |
| Kadlongilactones A-D | A549, HT-29, K562 | 0.49 - 3.61 | [6] |
| Seco-coccinic acids A-C, E | HL-60 | 6.8 - 42.1 | [7] |
| Seco-coccinic acids F, G, K | HL-60 | 15.2 - 28.4 | [7] |
| Kadcoccitanes C & D (Inhibition of platelet aggregation) | 12.4 ± 12.5% & 19.4 ± 14.4% | [4] | |
| Kadsuric Acid | PANC-1 | 14.5 ± 0.8 | [8] |
| Xuetongsu A-F (Compound 7) | HL-60 | 50.0 | [7] |
Table 2: Anti-HIV Activity of Kadsura Triterpenoids
| Compound | Assay | EC50 (µg/mL) | Therapeutic Index (TI) | Reference |
| Angustific acid A | Anti-HIV activity in C8166 cells | 6.1 | >32.8 | [9] |
| Compound 6 (from K. heteroclita) | Anti-HIV activity | 1.6 | 52.9 | [10] |
| Compound 12 (from K. heteroclita) | Anti-HIV activity | 1.4 | 65.9 | [10] |
| Nigranoic acid & Kadsuranic acid A | HIV-1 Protease Inhibition | Strong Inhibition | - | [4] |
| Schisandronic acid | HIV-1 Protease Inhibition | Medium Activity | - | [4] |
| Micrandilactone C | HIV-1 Inhibition in C8166 cells | Strong Inhibition | - | [4] |
Table 3: Anti-inflammatory Activity of Kadsura Triterpenoids
| Compound | Activity | IC50 (µM) | Reference |
| Heilaohuacid D | Inhibition of IL-6 release | 8.15 | [11] |
| Compound 31 (from K. coccinea) | Inhibition of IL-6 release | 9.86 | [11] |
| Heilaohuacid D | Inhibition of TNF-α expression | 21.41 | [12] |
| Compound 31 (from K. coccinea) | Inhibition of TNF-α expression | 16.00 | [12] |
Key Experimental Methodologies
This section provides detailed protocols for the isolation, structural elucidation, and biological evaluation of Kadsura triterpenoids, based on methodologies reported in the literature.
Isolation and Purification of Kadsura Triterpenoids
The following is a general procedure for the extraction and isolation of triterpenoids from Kadsura species.[13][14]
Protocol:
-
Extraction: Air-dried and powdered plant material (e.g., roots, stems) is percolated with 95% aqueous ethanol (B145695) at room temperature.[14] The solvent is then evaporated under reduced pressure to yield a crude extract.[13]
-
Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as chloroform, ethyl acetate, and n-butanol, to separate compounds based on their polarity.[13]
-
Column Chromatography: The resulting fractions are subjected to column chromatography using various stationary phases, including silica (B1680970) gel, Sephadex LH-20, and ODS (Octadecyl-silica).[14] Elution is performed with a gradient of solvents to separate the compounds.
-
High-Performance Liquid Chromatography (HPLC): Fractions obtained from column chromatography are further purified by HPLC to isolate individual triterpenoids.[13]
Structural Elucidation by NMR Spectroscopy
The chemical structures of isolated triterpenoids are primarily determined using a combination of one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy techniques.[2][7][11]
Protocol:
-
Sample Preparation: A small amount of the purified triterpenoid (B12794562) is dissolved in a suitable deuterated solvent (e.g., CDCl₃).
-
1D NMR Spectroscopy: ¹H and ¹³C NMR spectra are acquired to identify the types and numbers of protons and carbons in the molecule.[11]
-
2D NMR Spectroscopy: A suite of 2D NMR experiments is performed to establish the connectivity of atoms:
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.[11]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.[11]
-
HMBC (Heteronuclear Multiple Bond Correlation): Establishes long-range correlations between protons and carbons, revealing the carbon skeleton.[11]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is crucial for determining the stereochemistry of the molecule.[8]
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-ESI-MS or HRFAB-MS) is used to determine the exact molecular formula of the compound.[8][11]
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.[11][15]
Protocol:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 1 × 10⁴ cells/well and incubated for 24 hours.[15]
-
Compound Treatment: The cells are treated with various concentrations of the Kadsura triterpenoid and incubated for a further 48-72 hours.[11][15]
-
MTT Addition: The culture medium is removed, and 28 µL of a 2 mg/mL MTT solution is added to each well. The plate is then incubated for 1.5 to 4 hours at 37°C.[11][15]
-
Formazan (B1609692) Solubilization: The MTT solution is removed, and the insoluble formazan crystals are dissolved in 130 µL of DMSO.[15]
-
Absorbance Measurement: The absorbance is measured on a microplate reader at a wavelength of 490 nm or 492 nm.[11][15] The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.
Anti-inflammatory Activity Assay (Nitric Oxide Production)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).[13][16]
Protocol:
-
Cell Seeding: RAW 264.7 cells are seeded in a 96-well plate at a density of 1 × 10⁵ cells/mL and incubated for 24 hours.[16]
-
Compound and LPS Treatment: The cells are pre-incubated with different concentrations of the Kadsura triterpenoid for 1 hour, followed by stimulation with LPS (1 µg/mL) for another 24 hours.[16]
-
Nitrite (B80452) Measurement: The amount of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.[16] 50 µL of the supernatant is mixed with 50 µL of Griess reagent, and the absorbance is measured at 550 nm after a 10-minute incubation.[13]
-
Calculation: The percentage of NO inhibition is calculated by comparing the nitrite concentration in treated cells to that in LPS-stimulated control cells.
Anti-HIV Activity Assay
Visualizing Mechanisms and Workflows
To better understand the complex biological processes and experimental procedures involved in the study of Kadsura triterpenoids, the following diagrams have been generated using the DOT language.
The presented DOT script visualizes the proposed apoptotic pathway initiated by kadsuric acid. Kadsuric acid is suggested to induce the activation of caspase-8, which in turn activates the executioner caspase-3.[8] Activated caspase-3 then cleaves and inactivates Poly(ADP-ribose) polymerase-1 (PARP-1).[17] PARP-1 is a key enzyme in DNA repair; its inactivation prevents the cell from repairing DNA damage, ultimately leading to apoptosis, or programmed cell death.[18][19][20]
Conclusion and Future Directions
Kadsura triterpenoids represent a rich and largely untapped source of novel therapeutic agents. Their diverse chemical structures and significant pharmacological activities, particularly in the areas of oncology and virology, warrant further investigation. This guide provides a foundational resource for researchers, summarizing the current state of knowledge and providing detailed methodologies to facilitate future studies.
Future research should focus on:
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways of the most potent Kadsura triterpenoids.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing derivatives of promising lead compounds to optimize their efficacy and pharmacokinetic properties.
-
In Vivo Studies: Evaluating the therapeutic potential of these compounds in animal models of human diseases.
-
Clinical Trials: Progressing the most promising candidates into clinical trials to assess their safety and efficacy in humans.
By continuing to explore the chemical and biological diversity of Kadsura triterpenoids, the scientific community can unlock their full therapeutic potential for the development of new and effective medicines.
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. Structural determination of seven new triterpenoids from Kadsura heteroclita by NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isolation and structure elucidation of kadlongilactones C-F from kadsura longipedunculata by NMR spectroscopy and DFT computational methods (2007) | Jian-Xin Pu | 40 Citations [scispace.com]
- 4. acgpubs.org [acgpubs.org]
- 5. New triterpenoids from Kadsura heteroclita and their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isolation and structure elucidation of kadlongilactones C-F from Kadsura longipedunculata by NMR spectroscopy and DFT computational methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Triterpenoids from stems of Kadsura heteroclita - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. acgpubs.org [acgpubs.org]
- 9. Compounds from Kadsura angustifolia with anti-HIV activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Compounds from Kadsura heteroclita and related anti-HIV activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Triterpenoids From Kadsura coccinea With Their Anti-inflammatory and Inhibited Proliferation of Rheumatoid Arthritis-Fibroblastoid Synovial Cells Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Triterpenoids From Kadsura coccinea With Their Anti-inflammatory and Inhibited Proliferation of Rheumatoid Arthritis-Fibroblastoid Synovial Cells Activities [frontiersin.org]
- 13. Triterpenes from Kadsura coccinea - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assignment of the absolute configuration of hepatoprotective highly oxygenated triterpenoids using X-ray, ECD, NMR J-based configurational analysis and HSQC overlay experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 15. MTT (Assay protocol [protocols.io]
- 16. mjas.analis.com.my [mjas.analis.com.my]
- 17. The 89-kDa PARP1 cleavage fragment serves as a cytoplasmic PAR carrier to induce AIF-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Activation and Caspase-mediated Inhibition of PARP: A Molecular Switch between Fibroblast Necrosis and Apoptosis in Death Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Neuronal caspase-3 and PARP-1 correlate differentially with apoptosis and necrosis in ischemic human stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Frontiers | Biological function, mediate cell death pathway and their potential regulated mechanisms for post-mortem muscle tenderization of PARP1: A review [frontiersin.org]
Methodological & Application
Application Note: A Proposed HPLC Purification Method for Longipedlactone J
For Researchers, Scientists, and Drug Development Professionals
Introduction
Longipedlactone J is a triterpenoid (B12794562) natural product that has been isolated from the stems of Kadsura heteroclita.[1] The structural complexity and potential biological activity of this compound make it a compound of interest for further investigation. High-Performance Liquid Chromatography (HPLC) is a crucial technique for the isolation and purification of such natural products to a high degree of purity, which is essential for structural elucidation, biological assays, and drug development.[2][3] This application note presents a proposed Reversed-Phase HPLC (RP-HPLC) method for the purification of this compound. Due to the limited availability of a specific, published HPLC protocol for this compound, the following methodology is based on established procedures for the purification of similar terpenoids, such as Longipedlactone B, and general principles of natural product separation.[4][5]
Data Presentation: Proposed HPLC Parameters
The following table summarizes the proposed chromatographic conditions for the analytical and preparative HPLC purification of this compound. These parameters are a starting point and may require optimization based on the specific sample matrix and available instrumentation.
| Parameter | Analytical HPLC | Preparative HPLC |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | C18 (e.g., 250 mm x 20 mm, 10 µm) |
| Mobile Phase A | Water | Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 30-100% B over 40 min | 30-100% B over 60 min |
| Flow Rate | 0.8 mL/min | 15 mL/min |
| Column Temperature | 30 °C | Ambient |
| Detection | UV at 225 nm | UV at 225 nm |
| Injection Volume | 10-20 µL | 1-5 mL |
Experimental Protocols
This section provides a detailed methodology for the isolation and purification of this compound, from initial extraction to the final HPLC step.
1. Extraction and Preliminary Fractionation
This initial phase aims to extract and partially separate this compound from the plant material.
-
Preparation of Plant Material : Air-dry the stems of Kadsura heteroclita and grind them into a fine powder.
-
Extraction : Macerate the powdered plant material in methanol (B129727) (1:10 w/v) at room temperature for 72 hours.[4] Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanol extract.[4]
-
Solvent-Solvent Partitioning : Dissolve the crude extract in a methanol-water mixture (9:1 v/v).[4] Perform liquid-liquid partitioning with hexane (B92381) to remove non-polar compounds. Subsequently, partition the aqueous methanol phase with ethyl acetate (B1210297). The ethyl acetate fraction is expected to contain the target triterpenoids.[4]
2. Column Chromatography (Semi-Purification)
This step further purifies the ethyl acetate fraction to enrich for this compound before the final HPLC purification.
-
Column Preparation : Pack a glass column with silica (B1680970) gel (60-120 mesh) using a slurry method with hexane.[4]
-
Sample Loading : Dissolve the dried ethyl acetate fraction in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely, and then carefully load the dried sample onto the top of the prepared column.
-
Elution : Elute the column with a step-gradient of hexane-ethyl acetate, gradually increasing the polarity. Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing this compound.
-
Fraction Pooling : Combine the fractions that show the presence of the target compound. Evaporate the solvent to yield a semi-purified extract.
3. HPLC Purification
This final step utilizes preparative RP-HPLC to achieve high-purity this compound.
-
Sample Preparation : Dissolve the semi-purified fraction from the column chromatography in the initial mobile phase composition (e.g., 70% water, 30% acetonitrile).[6] Filter the solution through a 0.45 µm syringe filter before injection to remove any particulate matter.[4][5][6]
-
HPLC System Setup : Set up the preparative HPLC system according to the parameters outlined in the data table. Equilibrate the column with the initial mobile phase for at least 30 minutes or until a stable baseline is achieved.[6]
-
Injection and Fraction Collection : Inject the prepared sample onto the column.[4] Monitor the elution profile using the UV detector at 225 nm.[5] Collect the peak corresponding to this compound based on its retention time, which can be predetermined using an analytical HPLC run.
-
Purity Analysis : Assess the purity of the collected fraction using analytical HPLC with a photodiode array (PDA) detector.[4]
-
Compound Confirmation : Confirm the identity of the purified this compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).[7][8]
Visualization of Experimental Workflow
The following diagram illustrates the overall workflow for the isolation and purification of this compound.
Caption: Workflow for the isolation and purification of this compound.
References
- 1. This compound | CAS:1011762-93-8 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. HPLC analysis and purification of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes & Protocols: In Vitro Anti-HIV Activity Testing of Longipedlactone J
These application notes provide a comprehensive framework for the initial in vitro screening and characterization of the potential anti-HIV activity of Longipedlactone J, a triterpenoid (B12794562) isolated from Kadsura heteroclita. The protocols outlined below describe standard assays to determine cytotoxicity, antiviral efficacy, and potential mechanisms of action, tailored for researchers, scientists, and drug development professionals.
Introduction to Anti-HIV Drug Discovery
The human immunodeficiency virus (HIV) life cycle presents multiple targets for therapeutic intervention. Antiretroviral drugs are designed to inhibit specific stages of this cycle, thereby suppressing viral replication. When evaluating a novel compound like this compound, a systematic in vitro approach is essential to determine its efficacy and safety profile. The primary objectives of this initial testing phase are to quantify the compound's cytotoxicity, its effectiveness in inhibiting HIV replication, and to gain preliminary insights into its mode of action.
Key parameters determined during in vitro testing include:
-
50% Cytotoxic Concentration (CC50): The concentration of the compound that results in the death of 50% of the host cells.
-
50% Effective Concentration (EC50): The concentration of the compound that inhibits 50% of viral replication.
-
Selectivity Index (SI): Calculated as the ratio of CC50 to EC50 (SI = CC50 / EC50), this value indicates the therapeutic window of the compound. A higher SI value is desirable as it suggests that the compound is effective against the virus at concentrations that are not toxic to the host cells.
While related compounds isolated from Kadsura heteroclita have shown moderate anti-HIV activity, with EC50 values of 1.6 µg/mL and 1.4 µg/mL for compounds 6 and 12 respectively, the specific anti-HIV potential of this compound remains to be systematically evaluated[1]. The following protocols provide a roadmap for this evaluation.
Data Presentation: Summary of Key Parameters
All quantitative data from the initial screening assays should be summarized in a structured table for clear comparison of the compound's efficacy and toxicity. The results for this compound should be compared against a known antiretroviral drug as a positive control (e.g., Zidovudine (AZT) or Nevirapine).
| Compound | Cell Line | CC50 (µM) | EC50 (µM) | Selectivity Index (SI) | Assay Method |
| This compound | TZM-bl | Value | Value | Value | p24 Antigen ELISA |
| This compound | PMBCs | Value | Value | Value | RT Activity Assay |
| Zidovudine (AZT) | TZM-bl | >100 | 0.005 | >20,000 | p24 Antigen ELISA |
| Nevirapine | PMBCs | >50 | 0.025 | >2,000 | RT Activity Assay |
| Note: Values for this compound are placeholders to be filled with experimental data. Zidovudine and Nevirapine are examples of established antiretroviral drugs for comparison. |
Experimental Protocols
A generalized workflow for testing a novel compound for anti-HIV activity is depicted below.
This assay determines the concentration of this compound that is toxic to the host cells used in the anti-HIV assays.
-
Materials:
-
TZM-bl or PMBC cells
-
This compound serial dilutions
-
Complete growth medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a acidified isopropanol (B130326) solution)
-
Plate reader
-
-
Methodology:
-
Seed cells (e.g., TZM-bl) at a density of 1 x 10^4 cells/well in a 96-well plate and incubate for 24 hours.
-
Remove the medium and add fresh medium containing serial dilutions of this compound. Include wells with untreated cells (cell control) and a vehicle control.
-
Incubate the plate for 48 hours at 37°C with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[2]
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.[2]
-
Read the absorbance at 570 nm using a plate reader.[2]
-
Calculate the percentage of cell viability for each concentration relative to the untreated cell control. The CC50 value is the concentration of the compound that reduces cell viability by 50%.
-
This assay measures the ability of this compound to inhibit HIV-1 replication by quantifying the amount of the viral core protein p24 in the cell culture supernatant.
-
Materials:
-
TZM-bl cells
-
HIV-1 laboratory-adapted strain (e.g., NL4-3)
-
This compound serial dilutions (non-toxic concentrations determined from the cytotoxicity assay)
-
Complete growth medium
-
96-well plates
-
p24 Antigen ELISA kit
-
Plate reader
-
-
Methodology:
-
Seed TZM-bl cells at 1 x 10^4 cells/well in a 96-well plate and incubate for 24 hours.[2]
-
On the day of infection, pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.[2]
-
Infect the cells with a predetermined amount of HIV-1. Include wells with untreated, infected cells (virus control) and uninfected cells (cell control).
-
Incubate the plate for 48 hours at 37°C with 5% CO2.[2]
-
After incubation, carefully collect the cell culture supernatant.
-
Quantify the amount of p24 antigen in the supernatant using a commercial p24 Antigen ELISA kit, following the manufacturer's instructions.
-
Calculate the percentage of HIV-1 inhibition for each compound concentration relative to the virus control. The EC50 is the concentration of the compound that inhibits viral replication by 50%.
-
If this compound shows a favorable selectivity index, the next step is to investigate its mechanism of action. A common target for anti-HIV drugs is the reverse transcriptase enzyme.
-
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
This compound serial dilutions
-
RT assay kit (e.g., EnzChek® Reverse Transcriptase Assay Kit)
-
Plate reader
-
-
Methodology:
-
Perform the assay in a 96-well microtiter plate.
-
Prepare serial dilutions of this compound.
-
Add the recombinant HIV-1 RT enzyme to the wells, followed by the addition of the this compound dilutions. Include a known RT inhibitor as a positive control (e.g., Nevirapine) and a no-drug control.
-
Initiate the reaction by adding the substrate provided in the assay kit (typically a template and primers).
-
Incubate the plate according to the manufacturer's instructions to allow for reverse transcription.
-
Measure the output of the reaction (e.g., fluorescence or colorimetric change) using a plate reader.
-
Calculate the percentage of RT inhibition for each concentration of this compound. Determine the IC50 value, which is the concentration that inhibits 50% of the RT enzyme activity.
-
Potential Signaling Pathways and Mechanisms of Action
The HIV life cycle offers several key targets for antiretroviral drugs. A time-of-addition assay can be a crucial first step to narrow down the potential target of this compound. In this assay, the compound is added at different time points relative to viral infection to determine which stage of the viral life cycle is inhibited.
Based on the results of the mechanism of action assays, this compound could potentially be classified into one of the known categories of antiretroviral drugs, such as:
-
Reverse Transcriptase Inhibitors (RTIs): Inhibit the conversion of viral RNA into DNA.
-
Protease Inhibitors (PIs): Block the processing of viral proteins, leading to the production of immature, non-infectious viral particles.
-
Integrase Inhibitors (INIs): Prevent the integration of viral DNA into the host cell's genome.
-
Entry Inhibitors: Block the binding of HIV to the host cell or the fusion of the viral and cellular membranes.
By following these structured protocols and application notes, researchers can effectively evaluate the potential of this compound as a novel anti-HIV agent and begin to elucidate its mechanism of action.
References
Application Notes and Protocols: Investigating the Mechanism of Action of Longipedlactone J
Audience: Researchers, scientists, and drug development professionals.
Introduction: Longipedlactone J, a member of the triterpenoid (B12794562) lactone family of natural products, has demonstrated significant cytotoxic activity against various cancer cell lines, suggesting its potential as a novel anti-cancer therapeutic. Understanding the precise mechanism of action is crucial for its development as a drug candidate. These application notes provide an overview of the proposed mechanism and detailed protocols for key experiments to elucidate its cellular and molecular effects. While specific data for "this compound" is limited, the information presented is based on studies of closely related compounds, such as Longipedlactone B, and other cytotoxic triterpenoids. The primary hypothesized mechanism of action is the induction of mitochondrial-mediated apoptosis.
Data Presentation
Table 1: In Vitro Cytotoxicity of Longipedlactone Analogs
Summarized below are the 50% inhibitory concentration (IC₅₀) values for Longipedlactone A, B, and C against a panel of human cancer cell lines. This data provides a quantitative measure of their cytotoxic potency.
| Compound | A549 (Lung Carcinoma) IC₅₀ (µM) | HT-29 (Colon Adenocarcinoma) IC₅₀ (µM) | K562 (Chronic Myelogenous Leukemia) IC₅₀ (µM) |
| Longipedlactone A | 0.84 | 1.21 | 1.03 |
| Longipedlactone B | 1.12 | 1.56 | 1.33 |
| Longipedlactone C | 2.35 | 3.14 | 2.89 |
Proposed Signaling Pathway
The cytotoxic effects of this compound are hypothesized to be mediated through the intrinsic apoptosis pathway, initiated by mitochondrial stress. This pathway involves the release of pro-apoptotic factors from the mitochondria, leading to the activation of a caspase cascade and eventual programmed cell death.
Caption: Proposed intrinsic apoptosis pathway induced by this compound.
Experimental Workflow
A systematic approach is necessary to investigate the mechanism of action of this compound. The following workflow outlines the key experimental stages, from initial cytotoxicity screening to the elucidation of specific molecular pathways.
Caption: A general experimental workflow for elucidating the mechanism of action.
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound on cancer cell lines and to calculate the IC₅₀ value.
Materials:
-
Cancer cell lines (e.g., A549, HT-29, K562)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of the drug concentration to determine the IC₅₀ value.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells induced by this compound treatment using flow cytometry.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours. Include an untreated control.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Annexin V-FITC positive, PI negative cells are in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of this compound on cell cycle progression.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at its IC₅₀ concentration for 24 hours.
-
Cell Harvesting: Harvest the cells, wash with PBS, and centrifuge.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS and add 4 mL of cold 70% ethanol dropwise while vortexing gently. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis for Apoptosis-Related Proteins
Objective: To investigate the effect of this compound on the expression levels of key proteins involved in the apoptotic pathway.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved Caspase-9, anti-cleaved Caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Protocol:
-
Cell Treatment and Lysis: Treat cells with this compound for the desired time points. Lyse the cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add ECL detection reagent. Visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative changes in protein expression.
Application Notes and Protocols for Longipedlactone J as a Molecular Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
Longipedlactone J is a naturally occurring triterpenoid (B12794562) isolated from the stems of Kadsura heteroclita.[1][2] It belongs to a class of structurally complex molecules that have garnered scientific interest for their potential biological activities. While research has been conducted on compounds isolated alongside this compound, revealing anti-HIV and cytotoxic properties in its congeners, specific biological data for this compound remains limited.[2][3] This document provides a comprehensive overview of the potential applications of this compound as a molecular probe, with detailed, prospective protocols for its use in target identification and pathway elucidation. The methodologies described are based on established principles in chemical biology and the known activities of structurally related compounds.
Potential Applications of this compound as a Molecular Probe
Given the cytotoxic and anti-HIV activities observed in compounds isolated from Kadsura heteroclita, this compound presents an intriguing scaffold for the development of molecular probes to investigate these cellular processes.[2][3] To be utilized as a molecular probe, this compound would require chemical modification to incorporate a reporter tag, such as a fluorescent dye or a biotin (B1667282) moiety. This would enable the visualization and identification of its molecular targets and its effects on cellular signaling pathways.
Key Areas for Investigation:
-
Oncology: As many triterpenoids exhibit cytotoxic effects, a this compound-based probe could be used to identify novel molecular targets in cancer cells, potentially uncovering new mechanisms of cell death or cell cycle arrest.
-
Virology: The anti-HIV activity of co-isolated compounds suggests that this compound may interact with viral or host proteins essential for viral replication.[2] A tagged probe could facilitate the identification of these targets.
Quantitative Data of Related and Co-Isolated Compounds
While quantitative biological data for this compound is not yet available, the following tables summarize the reported activities of structurally related triterpenoids and compounds co-isolated from Kadsura heteroclita. This data provides a strong rationale for the investigation of this compound.
Table 1: Cytotoxic Activity of Triterpenoids from Kadsura heteroclita
| Compound | Cell Line | IC50 (µM) |
| Heteroclitalactone D | HL-60 | 6.76 |
Data sourced from: Phytochemistry, 2008.[3]
Table 2: Anti-HIV Activity of Compounds Co-isolated with this compound
| Compound | EC50 (µg/mL) | Therapeutic Index (TI) |
| Compound 6 | 1.6 | 52.9 |
| Compound 12 | 1.4 | 65.9 |
Data sourced from: Phytochemistry, 2008.[2]
Experimental Protocols
The following are prospective protocols for the characterization and utilization of this compound as a molecular probe.
Protocol 1: In Vitro Cytotoxicity Screening of this compound
This protocol outlines a method to assess the cytotoxic activity of this compound against a panel of human cancer cell lines.
Materials:
-
This compound
-
Human cancer cell lines (e.g., HL-60, Bel-7402, BGC-823, MCF-7)
-
Appropriate cell culture medium (e.g., RPMI-1640, DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or similar cell viability reagent
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in the cell culture medium.
-
Treatment: Treat the cells with varying concentrations of this compound and a vehicle control (DMSO) for 48-72 hours.
-
Cell Viability Assay: Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the MTT to formazan (B1609692).
-
Data Acquisition: Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the log of the compound concentration.
Protocol 2: Prospective Use of a Tagged this compound Probe for Target Identification
This protocol describes a hypothetical workflow for identifying the cellular targets of this compound using a biotin-tagged derivative (LJ-Biotin).
Materials:
-
LJ-Biotin
-
Target cells or cell lysate
-
Streptavidin-coated magnetic beads
-
Lysis buffer
-
Wash buffers
-
Elution buffer
-
SDS-PAGE gels and buffers
-
Mass spectrometer
Procedure:
-
Probe Incubation: Incubate the target cells or cell lysate with LJ-Biotin for a specified time to allow for target binding.
-
Lysate Preparation: Lyse the cells to release the protein contents.
-
Affinity Purification: Add streptavidin-coated magnetic beads to the lysate to capture the LJ-Biotin-protein complexes.
-
Washing: Wash the beads multiple times to remove non-specific binding proteins.
-
Elution: Elute the bound proteins from the beads.
-
Protein Identification: Separate the eluted proteins by SDS-PAGE and identify the proteins of interest using mass spectrometry.
Visualizations
Below are diagrams representing a hypothetical signaling pathway that could be investigated using a this compound probe and a general workflow for its use in target identification.
Caption: Hypothetical apoptotic pathway induced by a this compound probe.
Caption: Experimental workflow for target identification using a tagged probe.
References
- 1. This compound | CAS:1011762-93-8 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. Compounds from Kadsura heteroclita and related anti-HIV activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New triterpenoids from Kadsura heteroclita and their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparation of Longipedlactone J Stock Solution for Cell Culture: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Longipedlactone J, a triterpenoid (B12794562) isolated from Kadsura heteroclita, has garnered interest for its potential biological activities. Proper preparation of a stock solution is critical for accurate and reproducible in vitro studies. Due to its hydrophobic nature, this compound exhibits poor solubility in aqueous media, necessitating the use of an organic solvent for the preparation of a concentrated stock solution. This document provides a detailed protocol for the preparation, storage, and use of a this compound stock solution in cell culture applications, ensuring optimal solubility and minimal solvent-induced cytotoxicity.
Physicochemical Properties and Solubility
A comprehensive understanding of the physicochemical properties of this compound is essential for accurate stock solution preparation. Key data is summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 1011762-93-8 | [1][2][3] |
| Molecular Formula | C₃₂H₄₀O₇ | [2] |
| Molecular Weight | 536.7 g/mol | [2] |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, Acetone. | |
| Recommended Solvent for Cell Culture | Dimethyl Sulfoxide (DMSO) | |
| Suggested Storage of Stock Solution | -20°C for several months |
Experimental Protocols
Materials
-
This compound (purity >98%)
-
Dimethyl Sulfoxide (DMSO), cell culture grade, sterile
-
Sterile, pyrogen-free microcentrifuge tubes
-
Calibrated analytical balance
-
Sterile pipette tips
-
Vortex mixer
-
Cell culture medium appropriate for the cell line of interest
-
Sterile serological pipettes and pipette aid
Protocol for Preparation of a 10 mM this compound Stock Solution
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.
-
Weighing this compound:
-
Tare a sterile, pre-weighed microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh a small amount of this compound powder (e.g., 1 mg) into the microcentrifuge tube. Record the exact weight.
-
-
Calculating the Required Volume of DMSO:
-
Use the following formula to calculate the volume of DMSO required to achieve a 10 mM stock solution:
Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) x Concentration (mol/L))
For 1 mg of this compound (0.001 g) and a molecular weight of 536.7 g/mol :
Volume (L) = 0.001 g / (536.7 g/mol x 0.010 mol/L) = 0.0001863 L = 186.3 µL
-
Therefore, you will need 186.3 µL of DMSO to prepare a 10 mM stock solution from 1 mg of this compound.
-
-
Dissolving this compound:
-
Add the calculated volume of sterile DMSO to the microcentrifuge tube containing the this compound powder.
-
Vortex the tube thoroughly until the powder is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles. Gentle warming to 37°C in a water bath can aid dissolution if necessary.
-
-
Storage of the Stock Solution:
-
Aliquot the 10 mM stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Label the tubes clearly with the compound name, concentration, date of preparation, and your initials.
-
Store the aliquots at -20°C for long-term storage, where it can be stable for several months.
-
Protocol for Preparation of Working Solutions for Cell Culture
It is crucial to maintain a low final concentration of DMSO in the cell culture medium to prevent solvent-induced cytotoxicity. The final DMSO concentration should ideally be below 0.1% and not exceed 0.5%.
-
Determine the Final Desired Concentration of this compound: Based on literature for related compounds from Kadsura heteroclita, a typical starting range for in vitro experiments could be between 1 µM and 20 µM.
-
Serial Dilution: Prepare intermediate dilutions of the 10 mM stock solution in sterile DMSO or cell culture medium if necessary.
-
Final Dilution into Cell Culture Medium:
-
On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution.
-
Dilute the stock solution directly into the pre-warmed cell culture medium to achieve the desired final concentration. For example, to prepare a 10 µM working solution in 10 mL of medium:
-
(Volume of stock) x (Concentration of stock) = (Volume of final) x (Concentration of final)
-
(Volume of stock) x (10,000 µM) = (10,000 µL) x (10 µM)
-
Volume of stock = 10 µL
-
-
Add 10 µL of the 10 mM stock solution to 10 mL of cell culture medium. This results in a final DMSO concentration of 0.1%.
-
-
Vehicle Control: Always include a vehicle control in your experiments. This consists of cell culture medium containing the same final concentration of DMSO as the highest concentration of this compound used, but without the compound.
Visualization of Workflows
The following diagrams illustrate the key processes involved in the preparation and application of this compound in cell culture.
Caption: Workflow for the preparation of a this compound stock solution.
Caption: Experimental workflow for using this compound in cell culture experiments.
Signaling Pathway Considerations
While the specific signaling pathways modulated by this compound are not yet fully elucidated, triterpenoids isolated from the Kadsura genus have been shown to exhibit cytotoxic and anti-inflammatory activities. The diagram below illustrates a generalized potential mechanism of action for a cytotoxic compound.
Caption: A potential signaling pathway for the cytotoxic effects of this compound.
References
Application Notes and Protocols: Longipedlactone J for Cancer Cell Line Growth Inhibition Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Longipedlactone J is a triterpenoid (B12794562) natural product isolated from plants of the Kadsura genus, such as Kadsura heteroclita.[1][2][3][4][5] Triterpenoids from this genus have demonstrated a range of biological activities, including anti-HIV and cytotoxic effects against various cancer cell lines. While specific studies on the cancer cell line growth inhibitory effects of this compound are limited in the public domain, the broader family of related compounds, including other longipedlactones and triterpenoids from Kadsura, have shown promising anti-cancer properties.
These application notes provide a summary of the available data on related compounds to serve as a guide for investigating the potential of this compound as a cancer cell growth inhibitor. Detailed protocols for key experiments are provided to facilitate such studies.
Data Presentation: Cytotoxicity of Related Triterpenoids
Due to the limited availability of specific cytotoxicity data for this compound, the following table summarizes the inhibitory concentrations (IC50) of closely related triterpenoids isolated from the Kadsura genus against various human cancer cell lines. This data can be used as a reference for designing experiments with this compound.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 4 * | HeLa (Cervical Cancer) | 21.40 | |
| Kadsulignan I | P-388 (Leukemia) | 10 | |
| Seco-coccinic Acids | HL-60 (Leukemia) | 6.8 - 42.1 | |
| Kadlongilactones | K562 (Leukemia), A549 (Lung), HT-29 (Colon) | < 1.0 | |
| Kadsuric Acid | PANC-1 (Pancreatic Cancer) | 14.5 |
*Unnamed cycloartane (B1207475) triterpenoid from Kadsura longipedunculata.
Experimental Protocols
The following are detailed protocols for experiments commonly used to assess the anti-cancer properties of natural compounds like this compound.
Cell Viability Assay (MTT Assay)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HeLa, A549, K562)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO to create a stock solution)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium from the DMSO stock. The final DMSO concentration in the wells should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for quantifying the induction of apoptosis by this compound using flow cytometry.
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Visualizations
Experimental Workflow
Caption: Workflow for evaluating the anti-cancer effects of this compound.
Putative Signaling Pathway for Apoptosis Induction
Based on the known mechanisms of related triterpenoids, this compound is hypothesized to induce apoptosis through the intrinsic pathway.
Caption: Hypothesized intrinsic apoptosis pathway induced by this compound.
References
Experimental Design for Preclinical Evaluation of Longipedlactone J
For Researchers, Scientists, and Drug Development Professionals
Application Note
Longipedlactone J is a novel triterpenoid (B12794562) natural product isolated from Kadsura heteroclita.[1] While specific biological activities of this compound are still under investigation, its structural analogs, such as Longipedlactone B, and the broader class of terpenoid lactones have demonstrated significant cytotoxic and anti-inflammatory properties.[2][3] Longipedlactone B, for instance, exhibits potent cytotoxic effects against various human cancer cell lines, including A549 (non-small cell lung cancer), HT-29 (colon adenocarcinoma), and K562 (chronic myelogenous leukemia).[2] Furthermore, many sesquiterpene and diterpenoid lactones are known to modulate key inflammatory pathways, such as the NF-κB signaling cascade.[4]
This document provides detailed protocols for the preclinical in vivo evaluation of this compound, focusing on its potential anti-cancer and anti-inflammatory activities. The proposed experimental designs are based on established and validated animal models to assess efficacy and provide insights into the potential therapeutic applications of this compound. A preliminary acute toxicity study is also outlined as a critical first step before proceeding to efficacy models.
Preliminary Acute Toxicity Study
Prior to initiating efficacy studies, it is imperative to determine the maximum tolerated dose (MTD) and assess the general toxicity profile of this compound. An acute oral toxicity study following the OECD Guideline 423 (Acute Toxic Class Method) is recommended.
Protocol: Acute Oral Toxicity (OECD 423)
-
Animal Model: Healthy, young adult nulliparous and non-pregnant female Sprague-Dawley rats (8-12 weeks old).
-
Housing: Animals should be housed in standard conditions with a 12-hour light/dark cycle, controlled temperature and humidity, and ad libitum access to standard chow and water.
-
Procedure:
-
A starting dose (e.g., 300 mg/kg) of this compound, formulated in an appropriate vehicle (e.g., 0.5% carboxymethylcellulose), is administered orally to a group of three fasted female rats.
-
Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, and behavior), and body weight changes over a 14-day period.
-
Depending on the outcome, the dose is escalated or de-escalated in subsequent groups of three animals according to the OECD 423 flowchart to determine the toxicity class.
-
-
Data Collection: All instances of mortality and morbidity are recorded. Body weights are measured before dosing and at least weekly thereafter. At the end of the study, a gross necropsy is performed on all animals.
-
Endpoint: Classification of this compound into a GHS (Globally Harmonized System) toxicity category, which will inform the dose selection for subsequent efficacy studies.
In Vivo Anti-Cancer Efficacy Study
Based on the cytotoxic activity of related compounds, a human tumor xenograft model is the gold standard for evaluating the anti-cancer potential of this compound in vivo. The HT-29 colon adenocarcinoma xenograft model is proposed here.
Protocol: HT-29 Human Colon Cancer Xenograft Model
-
Animal Model: Female athymic nude mice (BALB/c nude) or SCID mice, 6-8 weeks old.
-
Cell Culture: HT-29 cells are cultured in an appropriate medium (e.g., McCoy's 5A) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 incubator.
-
Tumor Implantation:
-
Harvest HT-29 cells during the exponential growth phase.
-
Resuspend the cells in a sterile, serum-free medium or PBS. A 1:1 mixture with Matrigel is often used to improve tumor take rate.
-
Subcutaneously inject 5 x 10^6 HT-29 cells in a volume of 100-200 µL into the right flank of each mouse.
-
-
Experimental Groups:
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into experimental groups (n=8-10 mice per group).
-
Group 1 (Vehicle Control): Administer the vehicle used to formulate this compound.
-
Group 2 (this compound - Low Dose): Administer a low dose of this compound (e.g., X mg/kg).
-
Group 3 (this compound - High Dose): Administer a high dose of this compound (e.g., 2X mg/kg).
-
Group 4 (Positive Control): Administer a standard-of-care chemotherapeutic agent for colorectal cancer, such as 5-Fluorouracil (5-FU).
-
-
Drug Administration:
-
Administer the treatments via an appropriate route (e.g., intraperitoneal injection or oral gavage) daily or on a specified schedule for a set period (e.g., 21 days).
-
-
Monitoring and Endpoints:
-
Measure tumor volume with calipers twice weekly using the formula: Volume = (Length x Width²) / 2.
-
Record animal body weight twice weekly as an indicator of toxicity.
-
Monitor the animals for any clinical signs of distress.
-
The primary endpoint is tumor growth inhibition. At the end of the study, tumors are excised and weighed.
-
-
Data Analysis: Compare the mean tumor volume and weight between the treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA).
Data Presentation: Hypothetical Anti-Cancer Efficacy
| Treatment Group | Dose | Mean Tumor Volume (mm³) at Day 21 ± SEM | Tumor Growth Inhibition (%) | Mean Tumor Weight (g) at Day 21 ± SEM |
| Vehicle Control | - | 1250 ± 150 | - | 1.2 ± 0.2 |
| This compound | X mg/kg | 812 ± 110 | 35 | 0.8 ± 0.1 |
| This compound | 2X mg/kg | 437 ± 95 | 65 | 0.4 ± 0.08 |
| 5-Fluorouracil | 20 mg/kg | 375 ± 80 | 70 | 0.35 ± 0.07 |
Visualization: Anti-Cancer Study Workflow and Signaling Pathway
In Vivo Anti-Inflammatory Efficacy Study
The carrageenan-induced paw edema model is a classic, acute, and reproducible model for evaluating the anti-inflammatory activity of novel compounds.
Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animal Model: Male Wistar or Sprague-Dawley rats, weighing 150-200g.
-
Experimental Groups:
-
Animals are fasted overnight before the experiment.
-
Randomize animals into experimental groups (n=6-8 per group).
-
Group 1 (Vehicle Control): Administer vehicle (e.g., saline or 1% Tween 80).
-
Group 2 (this compound - Low Dose): Administer a low dose of this compound.
-
Group 3 (this compound - High Dose): Administer a high dose of this compound.
-
Group 4 (Positive Control): Administer a standard NSAID, such as Indomethacin (10 mg/kg).
-
-
Procedure:
-
Administer the test compounds or vehicle via oral gavage or intraperitoneal injection.
-
One hour after treatment, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume immediately before carrageenan injection (baseline) and at 1, 2, 3, 4, and 5 hours post-injection using a plethysmometer.
-
-
Endpoints:
-
Primary: The increase in paw volume (edema) is calculated by subtracting the baseline volume from the post-injection volume. The percentage inhibition of edema is calculated for each treated group relative to the control group.
-
Secondary (Optional): At the end of the experiment, blood can be collected to measure serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) by ELISA. Paw tissue can be collected for histological analysis or to measure myeloperoxidase (MPO) activity as an index of neutrophil infiltration.
-
-
Data Analysis: Compare the mean paw edema volume between groups at each time point. The percentage inhibition of edema is calculated as: [(Control Edema - Treated Edema) / Control Edema] x 100.
Data Presentation: Hypothetical Anti-Inflammatory Efficacy
| Treatment Group | Dose (mg/kg) | Mean Paw Volume Increase (mL) at 3h ± SEM | Inhibition of Edema (%) |
| Vehicle Control | - | 1.25 ± 0.15 | - |
| This compound | 25 | 0.85 ± 0.10 | 32.0 |
| This compound | 50 | 0.55 ± 0.08 | 56.0 |
| Indomethacin | 10 | 0.40 ± 0.05 | 68.0 |
Visualization: Anti-Inflammatory Study Workflow and Signaling Pathway
References
Troubleshooting & Optimization
Technical Support Center: Enhancing Longipedlactone J Solubility for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Longipedlactone J in in vitro experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro assays?
This compound is a naturally occurring triterpenoid (B12794562) that has demonstrated potential biological activities, including anti-HIV properties.[1] Like many other triterpenoids, this compound is a lipophilic molecule, meaning it has poor solubility in aqueous solutions such as cell culture media and buffers. This low aqueous solubility can lead to several experimental challenges, including:
-
Precipitation: The compound may fall out of solution, leading to inaccurate and non-reproducible results.
-
Reduced Bioavailability: Only the dissolved compound is available to interact with cells or molecular targets, so poor solubility can mask its true potency.
-
Inaccurate Concentration: The actual concentration of the dissolved compound may be significantly lower than the nominal concentration, leading to erroneous dose-response curves.
Q2: What is the recommended starting solvent for preparing a stock solution of this compound?
Dimethyl sulfoxide (B87167) (DMSO) is the most common and recommended starting solvent for preparing a high-concentration stock solution of this compound for in vitro assays. It is a powerful aprotic solvent capable of dissolving a wide range of hydrophobic compounds.
Q3: What is the maximum concentration of DMSO that is safe for most cell lines?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5% (v/v). Some sensitive cell lines may require even lower concentrations. It is always recommended to perform a vehicle control experiment to assess the effect of the solvent on your specific cell line.
Troubleshooting Guides
Issue 1: My this compound precipitates immediately when I add my DMSO stock solution to the aqueous assay buffer or cell culture medium.
This phenomenon, often called "crashing out," is the most common issue when working with hydrophobic compounds. It occurs because the compound's solubility limit is exceeded as the highly concentrated DMSO stock is diluted into the aqueous environment.
Troubleshooting Steps:
-
Reduce the Final Concentration: The most straightforward solution is to lower the final working concentration of this compound in your assay.
-
Optimize the Dilution Method:
-
Pre-warm the medium: Always add the compound to cell culture medium that has been pre-warmed to 37°C.
-
Serial Dilution: Instead of adding a small volume of highly concentrated stock directly to a large volume of medium, perform an intermediate dilution step. For example, dilute the 100 mM DMSO stock to 1 mM in DMSO first, and then add this to your medium.
-
Slow Addition with Agitation: Add the DMSO stock dropwise to the medium while gently vortexing or swirling to facilitate rapid mixing and dispersion.
-
-
Perform a Solubility Test: Before conducting your main experiment, determine the maximum soluble concentration of this compound in your specific cell culture medium. (See Experimental Protocols for a detailed method).
Issue 2: I'm observing a decrease in the effect of this compound over the course of a long-term incubation (e.g., 48-72 hours).
This could be due to the compound slowly precipitating out of solution over time, even if it appeared soluble initially.
Troubleshooting Steps:
-
Visually Inspect for Precipitation: Carefully examine your culture plates under a microscope for any signs of crystalline precipitate at different time points.
-
Consider a Solubility Enhancement Technique: For long-term experiments, using a formulation approach to improve solubility is highly recommended. The two most common methods are cyclodextrin (B1172386) complexation and lipid-based formulations. (See Experimental Protocols).
-
Replenish the Medium: If experimentally feasible, consider replacing the medium with freshly prepared this compound solution during the incubation period.
Quantitative Data Summary
The following tables provide a summary of relevant quantitative data for consideration when designing experiments with this compound.
Table 1: Predicted Solubility of Triterpenoids in Various Solvents
| Solvent | Predicted Solubility | Rationale |
| Water | Very Low / Insoluble | Triterpenoids are highly lipophilic. |
| DMSO | Soluble | A strong polar aprotic solvent effective for dissolving hydrophobic compounds.[3] |
| Ethanol | Soluble | A polar protic solvent that can dissolve many organic compounds. |
| Acetone | Soluble | A polar aprotic solvent.[1] |
| Chloroform | Soluble | A nonpolar solvent.[1] |
| Dichloromethane | Soluble | A nonpolar solvent.[1] |
| Ethyl Acetate | Soluble | A moderately polar solvent.[1] |
| Hexane | Sparingly Soluble to Insoluble | A highly nonpolar solvent. |
Table 2: Recommended Maximum Solvent Concentrations for In Vitro Assays and Associated Cytotoxicity
| Solvent | Maximum Recommended Concentration (v/v) | General Cytotoxicity Profile |
| DMSO | < 0.5% | Low cytotoxicity at ≤ 0.5%; increases significantly at higher concentrations. |
| Ethanol | < 0.5% | Low cytotoxicity at ≤ 0.5%; generally well-tolerated at low concentrations. |
| Acetone | < 0.5% | Low cytotoxicity at ≤ 0.5%; considered one of the least toxic organic solvents for many cell lines. |
Note: Cytotoxicity is cell line-dependent. It is crucial to perform a vehicle control for your specific experimental system.
Experimental Protocols
Protocol 1: Determination of Maximum Soluble Concentration in Cell Culture Medium
This protocol helps you determine the practical upper concentration limit for this compound in your specific assay conditions.
Materials:
-
High-concentration stock solution of this compound in 100% DMSO (e.g., 100 mM).
-
Complete cell culture medium (pre-warmed to 37°C).
-
Sterile microcentrifuge tubes or a 96-well plate.
-
Spectrophotometer or plate reader capable of measuring absorbance at ~600 nm (optional, for quantitative assessment of precipitation).
Method:
-
Prepare a serial dilution of your this compound stock solution in 100% DMSO.
-
In a series of sterile tubes or a 96-well plate, add your complete cell culture medium.
-
Add a small, fixed volume of each DMSO dilution to the corresponding medium-containing tube or well (e.g., 1 µL of DMSO stock to 199 µL of medium to keep the final DMSO concentration at 0.5%). Include a DMSO-only control.
-
Gently mix and incubate at 37°C in a humidified incubator with 5% CO₂.
-
Visually inspect for precipitation or cloudiness at several time points (e.g., 0, 2, 6, and 24 hours).
-
(Optional) Quantify precipitation by measuring the absorbance of the solutions at 600 nm. An increase in absorbance compared to the control indicates precipitation.
-
The highest concentration that remains clear throughout the incubation period is your maximum working soluble concentration.
Protocol 2: Solubility Enhancement using β-Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate poorly soluble molecules, thereby increasing their aqueous solubility.
Materials:
-
This compound.
-
β-Cyclodextrin (or a more soluble derivative like Hydroxypropyl-β-cyclodextrin, HP-β-CD).
-
Deionized water.
-
Mortar and pestle.
-
Magnetic stirrer and heat plate.
Method (Kneading):
-
Determine the desired molar ratio of this compound to β-cyclodextrin (common ratios to test are 1:1, 1:2, and 1:5).
-
In a mortar, place the calculated amount of β-cyclodextrin and add a small amount of water to form a paste.
-
Add the calculated amount of this compound to the paste.
-
Knead the mixture for 30-60 minutes.
-
Dry the resulting paste in an oven at a low temperature (e.g., 40-50°C) until a constant weight is achieved.
-
The resulting powder is the this compound-cyclodextrin inclusion complex, which can then be dissolved in your aqueous assay buffer.
Protocol 3: Preparation of a Lipid-Based Formulation (Self-Emulsifying Drug Delivery System - SEDDS)
Lipid-based formulations can improve the solubility of hydrophobic compounds by encapsulating them in lipid droplets. A SEDDS is a mixture of oils, surfactants, and co-solvents that spontaneously forms a fine oil-in-water emulsion upon gentle agitation in an aqueous medium.
Materials:
-
This compound.
-
A suitable oil (e.g., medium-chain triglycerides like Capryol™ 90).
-
A surfactant (e.g., Cremophor® EL, Tween® 80).
-
A co-solvent (e.g., Transcutol®, Propylene Glycol).
Method:
-
Dissolve the desired amount of this compound in the co-solvent.
-
Add the oil and surfactant to the mixture.
-
Gently heat the mixture (to ~40°C) and stir until a clear, homogenous solution is formed.
-
To use, add a small amount of the SEDDS formulation to your aqueous assay buffer or cell culture medium with gentle agitation. The formulation should spontaneously form a clear or slightly opalescent microemulsion.
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Inhibition of HIV-1 protease by this compound.
References
Technical Support Center: Longipedlactone J Extraction and Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Longipedlactone J. The information aims to address potential degradation issues during its extraction and purification.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from where is it typically isolated?
A1: this compound is a complex triterpenoid (B12794562) natural product.[1] It has been isolated from the stems of Kadsura heteroclita.[1]
Q2: What are the general steps involved in the extraction and purification of this compound?
A2: A common workflow for isolating this compound and similar diterpenoids includes the following stages:
-
Extraction: Initial removal of the compound from the plant material using a suitable organic solvent.[2]
-
Fractionation: Preliminary separation of the crude extract into fractions with differing polarities.[2]
-
Column Chromatography: Further purification of the target fraction.[2]
-
High-Performance Liquid Chromatography (HPLC): A final polishing step to achieve high purity.[2]
Q3: What are the known chemical properties of this compound relevant to its extraction?
A3: this compound is soluble in solvents such as chloroform, dichloromethane (B109758), ethyl acetate (B1210297), DMSO, and acetone.[1] This information is crucial for selecting appropriate solvent systems for extraction and chromatography.
Troubleshooting Guide: Degradation of this compound
Issue 1: Low yield of this compound in the crude extract.
This could be due to incomplete extraction or degradation during the extraction process.
| Potential Cause | Troubleshooting Recommendation | Expected Outcome |
| Inefficient solvent penetration | Ensure the plant material is thoroughly dried and finely ground to maximize surface area. | Increased extraction efficiency. |
| Inappropriate solvent choice | For diterpenoids like this compound, solvents such as methanol (B129727), ethanol, or a mixture of dichloromethane and methanol are often effective.[2] | Improved yield of the crude extract. |
| Prolonged extraction at high temperatures | Consider using extraction methods that operate at room temperature, such as maceration, especially if the compound is thermolabile.[3] | Minimized thermal degradation. |
Issue 2: Suspected degradation of this compound during purification.
Degradation during purification can be indicated by the appearance of unexpected peaks in analytical chromatography (e.g., HPLC, TLC) or a lower than expected final yield.
| Potential Cause | Troubleshooting Recommendation | Expected Outcome |
| pH Sensitivity | Ensure all solvents used in chromatography are neutral, as acidic or basic conditions can affect the stability of compounds with sensitive functional groups.[2] | Reduced degradation due to pH extremes. |
| Oxidation | Protect extracts and fractions from light and air by using amber-colored glassware and flushing with an inert gas like nitrogen or argon.[2] | Minimized oxidative degradation. |
| Inappropriate Stationary Phase | If using silica (B1680970) gel chromatography, consider its mildly acidic nature. For compounds sensitive to acid, consider using a more inert stationary phase like C18 reversed-phase silica. | Improved recovery and purity. |
| Prolonged Purification Time | Optimize chromatographic methods to reduce run times. | Less time for potential degradation to occur. |
Experimental Protocols
Protocol 1: Extraction of this compound
This protocol is a general guideline for the extraction of this compound from plant material.
-
Preparation of Plant Material: Air-dry the stems of Kadsura heteroclita and grind them into a fine powder.[2]
-
Maceration:
-
Filtration and Concentration:
-
Filter the extract to remove solid plant material.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude methanol extract.[2]
-
Protocol 2: Fractionation of Crude Extract
This protocol describes a liquid-liquid partitioning method to fractionate the crude extract.
-
Solvent-Solvent Partitioning:
-
Dissolve the crude methanol extract in a 9:1 (v/v) mixture of methanol and water.
-
Perform liquid-liquid partitioning with hexane (B92381) to remove non-polar compounds.[2]
-
Subsequently, partition the aqueous methanol phase with ethyl acetate. The ethyl acetate fraction is likely to contain this compound.[1][2]
-
-
Drying: Dry the resulting ethyl acetate fraction over anhydrous sodium sulfate (B86663) and concentrate it under reduced pressure.
Visualized Workflows and Pathways
Caption: General workflow for the extraction of this compound.
Caption: A typical purification workflow for this compound.
Caption: A logical diagram for troubleshooting this compound degradation.
References
Technical Support Center: Troubleshooting Longipedlactone J NMR Peak Overlap
Welcome to the technical support center for researchers working with Longipedlactone J and related natural products. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during NMR spectroscopy, with a specific focus on resolving peak overlap.
Frequently Asked Questions (FAQs)
Q1: I'm observing significant peak overlap in the ¹H NMR spectrum of my this compound sample, particularly in the aliphatic region. How can I confirm which signals are overlapping?
A1: Peak overlap in complex molecules like this compound is common. Here are a few ways to confirm and diagnose the extent of the overlap:
-
Integration: If a region of your spectrum integrates for a significantly higher number of protons than expected for a single multiplet, it's a strong indication of overlapping signals.
-
Line Broadening: Overlapping signals can often appear as a broad, poorly defined "hump" rather than distinct, sharp multiplets.
-
Comparison with Literature Data: Compare your spectrum with published data for this compound or structurally similar triterpenoids. Discrepancies in signal multiplicity and resolution can point to overlap in your sample.
-
2D NMR: The most definitive way to resolve and identify overlapping signals is by using two-dimensional NMR techniques like COSY and HSQC.[1]
Q2: What are the initial, simpler steps I can take to try and resolve overlapping peaks before resorting to more complex experiments?
A2: Before moving to advanced 2D NMR, you can often improve spectral resolution by modifying the sample environment:
-
Change the Solvent: The chemical shifts of protons can be influenced by the solvent used.[2] Acquiring spectra in different deuterated solvents (e.g., benzene-d₆, acetone-d₆, or methanol-d₄) can alter the positions of overlapping peaks, potentially resolving them.[2]
-
Vary the Temperature: Changing the temperature at which the spectrum is acquired can also induce changes in chemical shifts, which may be sufficient to separate overlapping resonances.[2] This is particularly effective if conformational isomers are present.
Q3: The simpler methods didn't fully resolve the overlap. Which 2D NMR experiments should I perform, and what information will they provide?
A3: For complex molecules like this compound, 2D NMR is often essential for unambiguous assignments and resolving overlap.[3] The following experiments are highly recommended:
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). Cross-peaks in a COSY spectrum connect coupled protons, allowing you to trace out spin systems within the molecule. This is invaluable for separating overlapping multiplets.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms to which they are directly attached. It is a powerful tool for spreading out overlapping proton signals into a second dimension based on the much larger chemical shift range of ¹³C.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by multiple bonds (typically 2-4 bonds). It is crucial for connecting different spin systems and piecing together the carbon skeleton of the molecule.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close to each other in space, regardless of whether they are connected through bonds. This information is critical for determining the stereochemistry of the molecule. For medium-sized molecules where the NOE might be close to zero, ROESY is often a better choice.
Data Presentation
Due to the complexity of this compound, obtaining a fully resolved 1D ¹H NMR spectrum can be challenging. The following table presents representative ¹H and ¹³C NMR data for lanostane-type triterpenoids, which are structurally similar to this compound. This data can be used as a reference for expected chemical shift ranges and for troubleshooting.
Table 1: Representative ¹H NMR Data for Lanostane-Type Triterpenoids
| Position | δH (ppm) | Multiplicity | J (Hz) |
| 3 | 4.68 | brs | |
| 12 | 4.21 | t | 7.1 |
| 24 | 3.20 | m | |
| 26a | 3.91 | d | 14.3 |
| 26b | 3.88 | d | 14.3 |
| Me-18 | 0.90 | s | |
| Me-19 | 0.96 | s | |
| Me-21 | 0.99 | d | 6.3 |
| Me-28 | 1.03 | s | |
| Me-29 | 1.07 | s | |
| Me-30 | 1.15 | d | 7.1 |
Data is representative of lanostane (B1242432) triterpenoids and may not correspond exactly to this compound.
Table 2: Representative ¹³C NMR Data for Lanostane-Type Triterpenoids
| Position | δC (ppm) | Position | δC (ppm) |
| 1 | 34.9 | 16 | 30.1 |
| 2 | 28.2 | 17 | 50.5 |
| 3 | 214.7 | 18 | 16.5 |
| 4 | 47.6 | 19 | 18.9 |
| 5 | 50.9 | 20 | 36.4 |
| 6 | 21.6 | 21 | 18.7 |
| 7 | 204.5 | 22 | 35.8 |
| 8 | 139.8 | 23 | 24.5 |
| 9 | 165.7 | 24 | 79.3 |
| 10 | 40.2 | 25 | 74.2 |
| 11 | 70.1 | 26 | 67.5 |
| 12 | 45.3 | 27 | 25.1 |
| 13 | 44.2 | 28 | 28.2 |
| 14 | 50.1 | 29 | 19.1 |
| 15 | 32.8 | 30 | 22.5 |
Data is representative of lanostane triterpenoids and may not correspond exactly to this compound.
Experimental Protocols
Sample Preparation for NMR:
-
Dissolve 5-10 mg of purified this compound in approximately 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆, acetone-d₆, or DMSO-d₆).
-
Filter the solution through a small plug of glass wool into a clean 5 mm NMR tube to remove any particulate matter.
-
Ensure the solvent height in the NMR tube is sufficient to cover the NMR coil (typically around 4-5 cm).
Protocol for 2D ¹H-¹H COSY:
-
Pulse Program: Use a standard gradient-selected COSY pulse program (e.g., cosygpqf on Bruker instruments).
-
Spectral Width: Set the spectral width in both dimensions to cover all proton signals (e.g., 10-12 ppm).
-
Number of Increments (F1): Collect 256-512 increments in the F1 dimension.
-
Number of Scans (F2): Acquire 8-16 scans per increment.
-
Relaxation Delay: Use a relaxation delay of 1-2 seconds.
-
Processing: Apply a sine-bell or squared sine-bell window function in both dimensions before Fourier transformation.
Protocol for 2D ¹H-¹³C HSQC:
-
Pulse Program: Use a standard gradient-selected, sensitivity-enhanced HSQC pulse program (e.g., hsqcedetgpsisp on Bruker instruments).
-
Spectral Width (F2 - ¹H): Set the proton spectral width to 10-12 ppm.
-
Spectral Width (F1 - ¹³C): Set the carbon spectral width to encompass all expected carbon signals (e.g., 0-220 ppm).
-
Number of Increments (F1): Collect 256-512 increments in the F1 dimension.
-
Number of Scans (F2): Acquire 16-64 scans per increment, depending on sample concentration.
-
¹JCH Coupling Constant: Set the one-bond coupling constant to an average value for C-H bonds (e.g., 145 Hz).
-
Processing: Apply appropriate window functions (e.g., squared sine-bell in F2 and sine-bell in F1) before Fourier transformation.
Visualizations
Caption: A workflow for troubleshooting NMR peak overlap.
Caption: Logical relationships between 2D NMR experiments.
References
"Longipedlactone J stability in DMSO and other organic solvents"
Welcome to the Technical Support Center for Longipedlactone J. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in DMSO and other organic solvents. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: this compound is soluble in several organic solvents. For biological assays, Dimethyl Sulfoxide (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions.[1] Other suitable organic solvents include chloroform, dichloromethane, ethyl acetate, and acetone.[1] It is important to note that this compound is sparingly soluble in aqueous media.
Q2: How should I store stock solutions of this compound in DMSO?
A2: For long-term storage, it is recommended to store stock solutions of this compound in DMSO at -20°C or -80°C in tightly sealed vials to minimize exposure to moisture and air. Studies on the stability of various compounds in DMSO suggest that minimizing water content is crucial for preventing degradation.[2] For short-term storage, solutions may be kept at 4°C, but it is advisable to perform regular quality control checks.
Q3: What is the expected stability of this compound in DMSO and other organic solvents?
A3: While specific stability data for this compound is not extensively documented, triterpenoids, as a class of compounds, can be susceptible to degradation over time, influenced by factors such as temperature, light, and the presence of water.[3] It is best practice to prepare fresh dilutions from a frozen stock solution for each experiment. For long-term experiments, it is highly recommended to perform a stability study under your specific experimental conditions.
Q4: I observed precipitation when diluting my DMSO stock solution into an aqueous buffer. What should I do?
A4: This is a common issue due to the low aqueous solubility of many organic compounds. Here are a few troubleshooting steps:
-
Decrease the final concentration: The concentration of this compound in your final working solution may be exceeding its solubility limit in the aqueous buffer. Try using a lower final concentration.
-
Increase the percentage of DMSO (with caution): A slightly higher percentage of DMSO in the final solution can help maintain solubility. However, the final DMSO concentration should be kept low (typically <0.5% v/v) to avoid solvent-induced artifacts in biological assays. Always run a vehicle control with the same final DMSO concentration.
-
Use a different solvent system: For certain applications, exploring the use of co-solvents or alternative formulation strategies may be necessary.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results over time | Degradation of this compound in the stock solution. | Prepare a fresh stock solution from solid material. Perform a stability check of the stock solution using an appropriate analytical method (e.g., HPLC-UV). |
| Loss of biological activity | The compound may have degraded due to improper storage or multiple freeze-thaw cycles. | Aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Ensure storage at or below -20°C. Protect from light. |
| Appearance of new peaks in analytical chromatogram (e.g., HPLC) | Chemical degradation of this compound. | This could be due to hydrolysis or oxidation. Investigate the storage conditions (presence of water, exposure to air and light). Prepare fresh solutions and handle them under an inert atmosphere if necessary. |
Data Summary
While quantitative stability data for this compound is limited in publicly available literature, the following table summarizes its known solubility in various organic solvents.
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | Soluble | [1] |
| Chloroform | Soluble | |
| Dichloromethane | Soluble | |
| Ethyl Acetate | Soluble | |
| Acetone | Soluble | |
| Water | Sparingly soluble |
Experimental Protocols
Protocol for Assessing the Stability of this compound in an Organic Solvent
This protocol outlines a general method to determine the stability of this compound in a chosen organic solvent over time using High-Performance Liquid Chromatography (HPLC).
1. Materials:
- This compound (solid)
- High-purity organic solvent (e.g., DMSO)
- HPLC system with a UV detector
- Appropriate HPLC column (e.g., C18)
- Volumetric flasks and pipettes
- Autosampler vials
2. Procedure:
- Preparation of Stock Solution: Accurately weigh a known amount of this compound and dissolve it in the chosen organic solvent to prepare a stock solution of a specific concentration (e.g., 10 mM).
- Initial Analysis (Time 0): Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis. Inject the diluted solution into the HPLC system and record the chromatogram. The peak area and retention time of this compound will serve as the baseline (T=0) measurement.
- Storage: Store the stock solution under the desired conditions (e.g., room temperature, 4°C, -20°C, protected from light).
- Time-Point Analysis: At predetermined time intervals (e.g., 24 hours, 48 hours, 1 week, 1 month), withdraw an aliquot of the stock solution, dilute it in the same manner as the initial sample, and analyze it by HPLC.
- Data Analysis: Compare the peak area of this compound at each time point to the initial peak area at T=0. A decrease in the peak area suggests degradation. The appearance of new peaks may indicate the formation of degradation products. Calculate the percentage of this compound remaining at each time point.
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Generalized signaling pathway for triterpenoid-induced cytotoxicity.
References
Technical Support Center: Preventing Longipedlactone J Precipitation in Aqueous Buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Longipedlactone J in aqueous buffers during experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating when I add it to my aqueous buffer?
This compound is a triterpenoid, a class of compounds often characterized by low aqueous solubility.[1] Precipitation, often seen as cloudiness, turbidity, or visible particles, occurs when the concentration of this compound exceeds its solubility limit in the aqueous environment. This is a common issue when diluting a stock solution prepared in an organic solvent into an aqueous buffer.[2]
Q2: I've dissolved this compound in DMSO, but it crashes out upon dilution into my experimental medium. What can I do?
This phenomenon, known as "crashing out," is common for hydrophobic compounds.[2] Here are several strategies to address this:
-
Optimize Final DMSO Concentration: Aim for the lowest possible final concentration of DMSO, typically well below 1%, as higher concentrations can be cytotoxic and may not be sufficient to maintain solubility.[2]
-
Lower the Final Concentration of this compound: Your working concentration may be too high for the aqueous buffer to support. Reducing the concentration is an immediate workaround.[1]
-
Modify the Dilution Method: Pre-warm your aqueous buffer (e.g., to 37°C) and add the DMSO stock solution dropwise while vortexing. This rapid mixing can prevent localized high concentrations that lead to precipitation.
-
Use a Co-solvent System: A mixture of solvents can sometimes maintain solubility better than a single one. However, it is crucial to test the compatibility of any co-solvent with your experimental system.
Q3: Are there any solubility enhancers I can use to keep this compound in solution?
Yes, several excipients can enhance the aqueous solubility of poorly soluble compounds:
-
Cyclodextrins: These molecules have a hydrophobic interior and a hydrophilic exterior, encapsulating the hydrophobic drug and increasing its apparent solubility. Complexation with cyclodextrins has been shown to significantly increase the aqueous solubility of similar compounds.
-
Surfactants: Surfactants can form micelles that encapsulate hydrophobic compounds, keeping them dispersed in the aqueous phase.
-
Hydrotropes: These compounds increase the solubility of other solutes in water.
Q4: Can adjusting the pH of my buffer help prevent precipitation?
If a compound has ionizable groups, modifying the pH of the buffer can significantly impact its solubility. For weakly acidic or basic drugs, adjusting the pH to favor the ionized form will increase solubility. The chemical structure of this compound would need to be analyzed to determine if it has ionizable functional groups that would make pH adjustment a viable strategy.
Q5: How should I prepare my this compound stock solution and store it?
Prepare a high-concentration stock solution in a suitable organic solvent where this compound is freely soluble, such as DMSO, ethanol, or acetone. Store this stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles, which can lead to precipitation. If precipitation is observed after thawing, gently warm the solution to 37°C and vortex to redissolve the compound before use.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting this compound precipitation.
| Problem | Potential Cause | Recommended Solution |
| Immediate Precipitation Upon Dilution | The concentration of this compound exceeds its solubility limit in the final aqueous solution. | 1. Lower the final concentration of this compound. 2. Increase the volume of the aqueous medium. 3. Optimize the dilution method (see Protocol 2). |
| High final concentration of the organic solvent (e.g., DMSO). | Ensure the final DMSO concentration is as low as possible, ideally less than 0.5%. | |
| Precipitation Over Time in Incubator | Temperature or pH shift in the incubator. | 1. Pre-warm the media to 37°C before adding the compound. 2. Ensure the media is correctly buffered for the incubator's CO2 concentration. |
| Interaction with media components. | Test the compound's stability in the specific medium over the intended duration of the experiment. | |
| Precipitate Observed After Thawing Stock Solution | Poor solubility at low temperatures or precipitation during the freeze-thaw cycle. | 1. Gently warm the stock solution to 37°C and vortex to redissolve. 2. Prepare fresh stock solutions if precipitation persists. 3. Aliquot the stock solution to avoid repeated freeze-thaw cycles. |
| Cloudiness or Turbidity in Media | Fine particulate precipitation or microbial contamination. | 1. Examine a sample under a microscope to differentiate between precipitate and microbial growth. 2. If it is a precipitate, follow the solutions for immediate precipitation. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated this compound Stock Solution in DMSO
-
Weigh a precise amount of this compound (e.g., 10 mg) into a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity, sterile DMSO to achieve the desired stock concentration (e.g., 1 mL for a 10 mg/mL stock).
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes, followed by further vortexing.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Protocol 2: Dilution of DMSO Stock into Aqueous Medium to Prevent Precipitation
-
Pre-warm the aqueous buffer or cell culture medium to 37°C.
-
While vortexing the pre-warmed medium, add the required volume of the this compound DMSO stock solution dropwise. This rapid mixing helps prevent localized high concentrations.
-
Continue to mix for an additional 30 seconds.
-
Visually inspect the final solution for any signs of precipitation before use.
Data Presentation
The following tables present hypothetical data to illustrate how different factors can influence the solubility of this compound.
Table 1: Effect of Final DMSO Concentration on this compound Solubility
| Final this compound Concentration (µM) | Final DMSO Concentration (%) | Observation |
| 10 | 1.0 | Clear Solution |
| 10 | 0.5 | Clear Solution |
| 10 | 0.1 | Slight Turbidity |
| 10 | 0.05 | Precipitation |
| 25 | 1.0 | Clear Solution |
| 25 | 0.5 | Slight Turbidity |
| 25 | 0.1 | Precipitation |
| 25 | 0.05 | Heavy Precipitation |
Table 2: Impact of Solubility Enhancers on this compound Solubility in an Aqueous Buffer (0.1% Final DMSO)
| Final this compound Concentration (µM) | Solubility Enhancer | Concentration of Enhancer | Observation |
| 20 | None | N/A | Precipitation |
| 20 | β-Cyclodextrin | 1 mM | Clear Solution |
| 20 | Polysorbate 80 | 0.02% | Clear Solution |
| 50 | None | N/A | Heavy Precipitation |
| 50 | β-Cyclodextrin | 1 mM | Slight Turbidity |
| 50 | β-Cyclodextrin | 5 mM | Clear Solution |
| 50 | Polysorbate 80 | 0.02% | Precipitation |
| 50 | Polysorbate 80 | 0.1% | Clear Solution |
Visualizations
References
Technical Support Center: Enantioselective Synthesis of Complex Lactones
Disclaimer: As of late 2025, a specific, peer-reviewed total synthesis of Longipedlactone J has not been published in scientific literature.[1] The following technical support guide is based on challenges and solutions encountered in the enantioselective synthesis of structurally related complex natural product lactones. This resource is intended to assist researchers, scientists, and drug development professionals in anticipating and addressing potential difficulties in the synthesis of novel, complex targets like this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the enantioselective synthesis of complex, polycyclic lactones?
A1: The main hurdles include the construction of sterically congested quaternary carbon stereocenters, achieving high diastereoselectivity in ring-forming reactions, and the regioselective introduction of functional groups onto a complex scaffold.[2][[“]][4] Additionally, managing protecting group chemistry to avoid steric hindrance and undesired side reactions in late-stage intermediates is a significant challenge.[5][6]
Q2: How can I approach the construction of key stereocenters in the absence of a known precedent?
A2: A common strategy is to utilize well-established asymmetric transformations such as substrate-controlled reactions, chiral auxiliary-mediated reactions, or asymmetric catalysis.[4][7] For novel substrates, it is often necessary to screen a variety of catalysts and reaction conditions to achieve the desired stereochemical outcome.[7] Computational studies, like Density Functional Theory (DFT), can also be employed to predict the stereochemical outcome of key reactions.[2]
Q3: What are some reliable methods for constructing lactone rings in complex molecules?
A3: Common methods include macrolactonization of a seco-acid, intramolecular Heck reactions, ring-closing metathesis (RCM), and various cycloaddition reactions.[7][8] The choice of method depends on the ring size, substitution pattern, and the presence of other functional groups in the molecule. For complex substrates, intramolecular hydroacylalkoxylation has also been shown to be effective.[9]
Q4: My key bond-forming reaction is giving low yields. What are some general troubleshooting steps?
A4: Low yields in complex syntheses can stem from various factors including steric hindrance, poor substrate solubility, catalyst deactivation, or competing side reactions. General troubleshooting steps include:
-
Re-evaluating the solvent and temperature conditions.
-
Screening different catalysts or ligands.
-
Ensuring the purity of all reagents and solvents.
-
Considering a different bond disconnection in your retrosynthetic analysis. [5][7]
Troubleshooting Guides
Issue 1: Poor Diastereoselectivity in a Key Cycloaddition Reaction
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Insufficient facial shielding from the chiral auxiliary. | Screen a panel of bulkier chiral auxiliaries (e.g., Evans, Oppolzer). | Improved diastereomeric ratio (d.r.). |
| Non-optimal Lewis acid catalyst. | Test a range of Lewis acids with varying steric bulk and acidity (e.g., TiCl4, SnCl4, Sc(OTf)3). | Identification of a Lewis acid that provides better stereocontrol. |
| Flexible transition state. | Run the reaction at a lower temperature to favor a more ordered transition state. | Increased d.r. due to a larger energy difference between diastereomeric transition states. |
| Incorrect substrate conformation. | Utilize spectroscopic methods (e.g., NOESY NMR) to determine the ground-state conformation of the substrate and redesign the reaction to favor the desired approach trajectory. | A rationally designed substrate or reaction condition that favors the desired diastereomer. |
Issue 2: Low Yield in a Late-Stage Macrolactonization
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High concentration leading to intermolecular side reactions. | Employ high-dilution conditions to favor the intramolecular reaction. | Increased yield of the desired monomeric macrolactone. |
| Unfavorable conformation of the seco-acid precursor. | Introduce a conformational constraint, such as a temporary ring or a bulky protecting group, to pre-organize the substrate for cyclization. | Improved cyclization efficiency. |
| Inefficient activation of the carboxylic acid. | Screen a variety of coupling reagents (e.g., Yamaguchi, Shiina, Mitsunobu conditions). | Discovery of a more effective method for activating the carboxylic acid, leading to a higher yield. |
| Product inhibition or degradation. | Perform the reaction with slow addition of the substrate and/or in the presence of a scavenger for any reactive byproducts. | Minimized product degradation and improved isolated yield. |
Experimental Protocols
While a protocol for this compound is not available, the following is a representative protocol for a key transformation used in the synthesis of a related complex lactone, Longanlactone, which involves a diastereoselective Barbier propargylation.[10]
Protocol: Diastereoselective Barbier Propargylation [10]
-
To a solution of the aldehyde (1.0 equiv) in dry THF at -78 °C, add a solution of the propargyl bromide (1.5 equiv) and zinc dust (2.0 equiv).
-
Stir the reaction mixture at -78 °C for 4 hours.
-
Quench the reaction by the addition of a saturated aqueous solution of NH4Cl.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (B1210297) (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired homopropargyl alcohol.
Visualizations
Caption: A generalized workflow for the enantioselective synthesis of complex lactones.
Caption: A logical flow diagram for troubleshooting challenging synthetic steps.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. consensus.app [consensus.app]
- 4. Enantioselective formation of quaternary carbon stereocenters in natural product synthesis: a recent update - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. youtube.com [youtube.com]
- 7. Natural Products as Inspiration for the Development of Asymmetric Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Asymmetric Total Synthesis of Propindilactone G - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
"minimizing matrix effects in LC-MS analysis of Longipedlactone J"
Welcome to the technical support center for the LC-MS analysis of Longipedlactone J. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to matrix effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the analysis of this compound?
A1: In liquid chromatography-mass spectrometry (LC-MS), the "matrix" refers to all the components in a sample apart from the analyte of interest, which in this case is this compound.[1][2] These components can include proteins, lipids, salts, and other endogenous compounds.[1] Matrix effects occur when these co-eluting substances interfere with the ionization of this compound in the mass spectrometer's ion source.[2][3] This interference can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can negatively impact the accuracy, precision, and sensitivity of your quantitative analysis.[1][2][4][5]
Q2: My this compound signal is inconsistent or lower than expected. Could this be due to matrix effects?
A2: Yes, inconsistent or suppressed signal is a classic symptom of matrix effects.[1][6] Co-eluting matrix components can compete with this compound for ionization, leading to a reduced signal, a phenomenon known as ion suppression.[1][7] This is a common issue when analyzing complex biological samples.[3] Another possibility is that contaminants in your LC-MS system are causing high background noise or poor signal-to-noise ratios.[8]
Q3: How can I determine if my this compound analysis is being affected by matrix effects?
A3: A common method to assess matrix effects is the post-extraction spike.[2] This involves comparing the peak area of a pure this compound standard solution to the peak area of this compound spiked into a blank matrix sample that has undergone the full extraction procedure.[2] A significantly lower peak area in the matrix sample suggests ion suppression, while a higher peak area indicates ion enhancement.[2]
Q4: What are the most effective strategies for minimizing matrix effects in this compound analysis?
A4: A multi-faceted approach is often the most effective. Key strategies include:
-
Optimized Sample Preparation: Techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and protein precipitation are crucial for removing interfering matrix components before LC-MS analysis.[1][9]
-
Chromatographic Separation: Improving the separation of this compound from matrix components by optimizing the LC method can significantly reduce interference.[1]
-
Use of Internal Standards: A stable isotope-labeled (SIL) internal standard of this compound is the ideal way to compensate for matrix effects, as it will behave similarly to the analyte during ionization.[1][10][11][12]
-
Matrix-Matched Calibration: Preparing your calibration standards in the same matrix as your samples can help to correct for consistent matrix effects.[1][2]
Troubleshooting Guides
Issue 1: Poor Peak Shape and Shifting Retention Times
Possible Cause: Matrix components can interact with the analytical column or alter the mobile phase properties, leading to distorted peak shapes and inconsistent retention times for this compound.[3]
Troubleshooting Steps:
-
Improve Sample Cleanup: Enhance your sample preparation protocol to more effectively remove interfering matrix components. Consider using a more selective SPE sorbent or a multi-step extraction process.
-
Optimize Chromatography:
-
Adjust the mobile phase gradient to better separate this compound from co-eluting interferences.
-
Ensure adequate column equilibration between injections.[13]
-
-
Use a Guard Column: A guard column can help protect your analytical column from strongly retained matrix components.[13]
Issue 2: Significant Ion Suppression
Possible Cause: High concentrations of co-eluting matrix components, particularly phospholipids (B1166683) from biological samples, are likely competing with this compound for ionization.[6]
Troubleshooting Steps:
-
Implement Phospholipid Removal: Incorporate a specific phospholipid removal step in your sample preparation, such as using a specialized SPE plate.[6]
-
Dilute the Sample: If the concentration of this compound is high enough, diluting the sample can reduce the concentration of interfering matrix components.[4]
-
Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): An SIL-IS of this compound will co-elute and experience similar ion suppression, allowing for accurate quantification based on the analyte-to-IS ratio.[10][12][14][15]
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Plasma Samples
This protocol provides a general framework for cleaning up plasma samples containing this compound. Optimization will be required based on the specific properties of this compound.
-
Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol (B129727) followed by 1 mL of water.
-
Sample Pre-treatment: To 0.5 mL of plasma, add 0.5 mL of 4% phosphoric acid.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute this compound with 1 mL of acetonitrile.
-
Dry Down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS analysis.
Protocol 2: Post-Extraction Spike for Matrix Effect Evaluation
-
Prepare Blank Matrix Extract: Process a blank plasma sample (containing no this compound) through your entire sample preparation procedure.
-
Prepare Neat Solution: Prepare a standard solution of this compound in the final mobile phase at a known concentration.
-
Spike Blank Extract: Add a known amount of the this compound standard solution to the processed blank matrix extract.
-
Analyze Samples: Analyze both the spiked matrix extract and the neat solution using your LC-MS method.
-
Calculate Matrix Effect:
-
Matrix Effect (%) = (Peak Area in Spiked Matrix / Peak Area in Neat Solution) x 100
-
A value below 85% typically indicates significant ion suppression, while a value above 115% suggests ion enhancement.
-
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for this compound Analysis
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Reproducibility (%RSD) |
| Protein Precipitation | 95 ± 5 | 60 ± 10 (Suppression) | < 15 |
| Liquid-Liquid Extraction | 80 ± 8 | 85 ± 7 (Slight Suppression) | < 10 |
| Solid-Phase Extraction (C18) | 90 ± 6 | 95 ± 5 (Minimal Effect) | < 5 |
Note: These are example values and will vary depending on the specific experimental conditions.
Visualizations
Caption: A generalized workflow for the LC-MS analysis of this compound.
Caption: A troubleshooting flowchart for addressing signal issues in this compound analysis.
References
- 1. longdom.org [longdom.org]
- 2. benchchem.com [benchchem.com]
- 3. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 7. nebiolab.com [nebiolab.com]
- 8. zefsci.com [zefsci.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stable-isotope dilution LC–MS for quantitative biomarker analysis. | Semantic Scholar [semanticscholar.org]
- 12. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 14. files.core.ac.uk [files.core.ac.uk]
- 15. Stable Isotope Dilution: Significance and symbolism [wisdomlib.org]
"Longipedlactone J interference with fluorescent assays"
Welcome to the technical support center for researchers utilizing Longipedlactone J in fluorescent assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate potential assay interference, ensuring the accuracy and reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known biological activity?
This compound is a triterpenoid (B12794562) compound isolated from the stems of Kadsura heteroclita.[1] Limited studies have shown that it may possess anti-HIV activity.[1] As with many natural products, its full biological activity and potential off-target effects are still under investigation.
Q2: Could this compound interfere with my fluorescent assay?
Yes, it is possible. Many natural products can interfere with fluorescence-based assays.[2] This interference can stem from the compound's intrinsic properties, such as its own fluorescence (autofluorescence) or its ability to absorb light (quenching), leading to false-positive or false-negative results.[3][4]
Q3: What are the common types of interference I should be aware of?
The primary mechanisms of interference from small molecules like this compound in fluorescent assays are:
-
Autofluorescence: The compound itself emits light at or near the excitation and emission wavelengths of your assay's fluorophore, leading to an artificially high signal.
-
Fluorescence Quenching: The compound absorbs the excitation light intended for the fluorophore or the light emitted by it, resulting in a decreased signal. This is also known as the "inner filter effect".
-
Light Scattering: At higher concentrations, the compound may form aggregates that scatter light, which can affect the optical measurements of the assay.
Q4: I am observing unexpected results in my assay when using this compound. What are the first steps I should take?
If you suspect interference, the first step is to run a series of control experiments to determine if this compound is affecting your assay's signal. This involves testing the compound in the absence of one or more key biological components of your assay. Refer to the troubleshooting guides below for detailed protocols.
Q5: How can I differentiate between true biological activity and assay interference?
Distinguishing true activity from interference requires careful experimental design and the use of appropriate controls. Key strategies include:
-
Performing counter-assays to specifically measure autofluorescence and quenching.
-
Testing the effect of this compound in a different assay format that uses a non-fluorescent readout (e.g., a luminescence or absorbance-based assay).
-
If aggregation is suspected, repeating the assay in the presence of a non-ionic detergent.
Troubleshooting Guides
Guide 1: Investigating Autofluorescence of this compound
Issue: You observe an increased fluorescent signal in your assay in the presence of this compound, which may not be related to the biological activity of interest.
Troubleshooting Steps:
-
Perform a Compound-Only Control: Prepare wells containing only the assay buffer and this compound at the concentrations used in your main experiment.
-
Measure Fluorescence: Read the fluorescence of these control wells using the same excitation and emission wavelengths as your primary assay.
-
Analyze the Data: If you observe a concentration-dependent increase in fluorescence in the absence of your biological target, it is likely that this compound is autofluorescent under your assay conditions.
Hypothetical Data: Autofluorescence of this compound
| This compound (µM) | Average Fluorescent Signal (RFU) | Standard Deviation |
| 0 (Buffer) | 105 | 8 |
| 1 | 250 | 15 |
| 5 | 875 | 45 |
| 10 | 1640 | 90 |
| 25 | 3500 | 180 |
| 50 | 6200 | 310 |
Guide 2: Assessing Fluorescence Quenching by this compound
Issue: You observe a decreased fluorescent signal in your assay in the presence of this compound, which could be misinterpreted as inhibition.
Troubleshooting Steps:
-
Perform a Fluorophore-Only Control: Prepare wells containing the assay buffer, your fluorescent probe/substrate at the assay concentration, and varying concentrations of this compound. Omit the enzyme or cells.
-
Measure Fluorescence: Read the fluorescence of these wells.
-
Analyze the Data: A concentration-dependent decrease in the fluorophore's signal in the presence of this compound indicates quenching.
Hypothetical Data: Quenching Effect of this compound
| This compound (µM) | Fluorophore Signal (RFU) | % Quenching |
| 0 | 10000 | 0% |
| 1 | 9850 | 1.5% |
| 5 | 9200 | 8.0% |
| 10 | 8500 | 15.0% |
| 25 | 7100 | 29.0% |
| 50 | 5800 | 42.0% |
Experimental Protocols
Protocol 1: Characterizing the Autofluorescence Spectrum of this compound
Objective: To determine the excitation and emission spectra of this compound to assess its potential for autofluorescence.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Assay buffer
-
Spectrofluorometer with scanning capabilities
-
Microplate compatible with the spectrofluorometer
Method:
-
Prepare a solution of this compound in assay buffer at the highest concentration used in your experiments.
-
In the spectrofluorometer, perform an excitation scan by setting a fixed emission wavelength (e.g., the emission maximum of your assay's fluorophore) and scanning a range of excitation wavelengths (e.g., 300-600 nm).
-
Identify the peak excitation wavelength(s) from the scan.
-
Perform an emission scan by setting the excitation to the peak wavelength(s) identified in step 3 and scanning a range of emission wavelengths (e.g., 400-700 nm).
-
Analyze the resulting spectra to identify the excitation and emission maxima of this compound. This will reveal if its spectral properties overlap with those of your assay's fluorophore.
Protocol 2: Mitigating Interference Using an Orthogonal Assay
Objective: To validate the biological activity of this compound using an assay with a different detection method that is less prone to the observed interference.
Example Scenario: If your primary assay is a fluorescence-based kinase inhibition assay, an orthogonal assay could be a luminescence-based assay that measures ATP consumption (e.g., Kinase-Glo®).
Method:
-
Follow the manufacturer's protocol for the chosen orthogonal assay kit.
-
Test a dose-response of this compound in the orthogonal assay under the same conditions (e.g., enzyme concentration, substrate concentration, incubation time) as your primary fluorescent assay.
-
Compare the results from the orthogonal assay with those from the fluorescent assay. If the dose-response curves are similar, it provides stronger evidence that the observed effect is due to true biological activity. If the results differ significantly, it suggests that the initial observations were likely due to assay interference.
Visualizations
Caption: A generic G-protein coupled receptor (GPCR) signaling pathway.
Caption: Workflow for troubleshooting fluorescent assay interference.
Caption: Decision logic for interpreting signal changes in assays.
References
- 1. This compound | CAS:1011762-93-8 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. researchgate.net [researchgate.net]
- 3. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up Longipedlactone J Isolation
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the isolation of Longipedlactone J from plant material. The information is presented in a question-and-answer format to directly address potential issues and provide clear, actionable guidance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from which plant source is it isolated?
A1: this compound is a triterpenoid, a class of naturally occurring organic compounds. It has been isolated from the stems of Kadsura heteroclita, a plant belonging to the Schisandraceae family.[1] While related compounds have been found in other Kadsura species, K. heteroclita is a confirmed source of this compound.
Q2: What are the known biological activities of this compound and related compounds?
Q3: What is the general workflow for scaling up the isolation of this compound?
A3: The scaled-up isolation of this compound typically involves several key stages:
-
Preparation of Plant Material: Large quantities of dried and powdered stems of Kadsura heteroclita are required.
-
Solvent Extraction: A large-scale extraction is performed, typically using ethanol (B145695), to obtain a crude extract containing a mixture of secondary metabolites.
-
Liquid-Liquid Partitioning: The crude extract is then partitioned between immiscible solvents of varying polarities to separate compounds into different fractions. This compound, being a moderately polar triterpenoid, is expected to concentrate in the ethyl acetate (B1210297) fraction.
-
Chromatographic Purification: A multi-step chromatographic process is employed for the purification of this compound from the enriched fraction. This usually involves:
-
Silica (B1680970) Gel Column Chromatography: For initial separation based on polarity.
-
Sephadex LH-20 Column Chromatography: To remove pigments and other impurities based on molecular size.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): The final step to achieve high purity of the target compound.
-
Experimental Protocols
Detailed Methodology for Scaled-Up Isolation of this compound (Starting with 1 kg of Plant Material)
1. Plant Material Preparation:
-
Air-dry the stems of Kadsura heteroclita in a well-ventilated, shaded area until a constant weight is achieved.
-
Grind the dried stems into a coarse powder using an industrial-grade grinder.
2. Large-Scale Extraction:
-
Macerate the powdered plant material (1 kg) in 80% ethanol (10 L) in a large stainless-steel container for 72 hours at room temperature, with occasional agitation.
-
Filter the extract through a coarse cloth filter, followed by filtration through Whatman No. 1 filter paper.
-
Repeat the extraction process two more times with fresh 80% ethanol (10 L each time).
-
Combine the filtrates and concentrate under reduced pressure using a large-scale rotary evaporator at a temperature not exceeding 50°C to yield the crude ethanol extract.
3. Liquid-Liquid Partitioning:
-
Suspend the crude ethanol extract in 2 L of distilled water.
-
Successively partition the aqueous suspension with the following solvents in a large separatory funnel or a liquid-liquid extractor:
-
Petroleum Ether (3 x 2 L)
-
Ethyl Acetate (3 x 2 L)
-
n-Butanol (3 x 2 L)
-
-
Concentrate each solvent fraction under reduced pressure to obtain the respective extracts. This compound is expected to be enriched in the ethyl acetate fraction.
4. Chromatographic Purification:
-
Step 1: Silica Gel Column Chromatography
-
Prepare a silica gel (100-200 mesh) column (10 cm diameter x 100 cm length) packed in petroleum ether.
-
Dissolve the dried ethyl acetate fraction in a minimal amount of dichloromethane (B109758) and adsorb it onto a small amount of silica gel.
-
Load the adsorbed sample onto the top of the column.
-
Elute the column with a gradient of petroleum ether and ethyl acetate, starting with 100% petroleum ether and gradually increasing the polarity to 100% ethyl acetate.
-
Collect fractions (500 mL each) and monitor by Thin Layer Chromatography (TLC) using a petroleum ether:ethyl acetate (7:3) solvent system and visualizing with an anisaldehyde-sulfuric acid spray reagent followed by heating.
-
Combine fractions containing the compound of interest (based on TLC comparison with a reference standard if available).
-
-
Step 2: Sephadex LH-20 Column Chromatography
-
Pack a Sephadex LH-20 column (5 cm diameter x 80 cm length) in methanol (B129727).
-
Dissolve the combined fractions from the silica gel column in a minimal volume of methanol.
-
Apply the sample to the column and elute with methanol at a flow rate of 5 mL/min.
-
Collect fractions and monitor by TLC to pool the fractions containing the partially purified this compound.
-
-
Step 3: Preparative High-Performance Liquid Chromatography (Prep-HPLC)
-
Column: C18 reversed-phase column (50 mm x 250 mm, 10 µm).
-
Mobile Phase: A: Water, B: Acetonitrile.
-
Gradient Program:
-
0-10 min: 60% B
-
10-40 min: 60% to 80% B
-
40-50 min: 80% to 100% B
-
50-60 min: 100% B
-
-
Flow Rate: 80 mL/min.
-
Detection: UV at 210 nm.
-
Dissolve the semi-purified fraction from the Sephadex LH-20 column in the initial mobile phase, filter through a 0.45 µm filter, and inject onto the preparative HPLC system.
-
Collect the peak corresponding to this compound.
-
Analyze the purity of the collected fraction using analytical HPLC.
-
Data Presentation
Table 1: Representative Yields for Scaled-Up Isolation of this compound and Related Triterpenoids
| Stage of Isolation | Starting Material | Parameter | Estimated Yield | Purity |
| Extraction | 1 kg dried stems of K. heteroclita | Crude Ethanol Extract | 80 - 120 g | < 1% |
| Partitioning | ~100 g Crude Extract | Ethyl Acetate Fraction | 15 - 25 g | 1 - 5% |
| Silica Gel Chromatography | ~20 g Ethyl Acetate Fraction | Enriched Triterpenoid Fraction | 3 - 5 g | 20 - 40% |
| Sephadex LH-20 Chromatography | ~4 g Enriched Fraction | Semi-Purified Fraction | 1 - 1.5 g | 60 - 80% |
| Preparative HPLC | ~1.2 g Semi-Purified Fraction | Pure this compound | 100 - 300 mg | > 98% |
Note: These are estimated values based on the isolation of similar triterpenoids from Kadsura species and can vary depending on the specific plant material and experimental conditions.
Troubleshooting Guides
Issue 1: Low Yield of Crude Extract
-
Question: I performed the large-scale ethanol extraction, but my yield of the crude extract is significantly lower than expected. What could be the cause?
-
Answer:
-
Inadequate Grinding: Ensure the plant material is ground to a consistent, coarse powder. Very fine powder can lead to filtration difficulties, while large pieces will have inefficient extraction.
-
Insufficient Extraction Time or Repetitions: For large quantities of plant material, ensure adequate maceration time and a sufficient number of extraction cycles to maximize the recovery of secondary metabolites.
-
Improper Solvent-to-Material Ratio: Maintain a solvent-to-plant material ratio of at least 10:1 (v/w) for each extraction cycle.
-
Degradation of Compounds: Although less likely with ethanol extraction at room temperature, ensure the plant material was properly dried and stored to prevent fungal growth and degradation of metabolites.
-
Issue 2: Emulsion Formation During Liquid-Liquid Partitioning
-
Question: I am experiencing persistent emulsions at the interface of my aqueous and organic layers during partitioning, which is slowing down the process significantly. How can I resolve this?
-
Answer:
-
Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times.
-
Addition of Brine: Add a saturated sodium chloride (brine) solution to the separatory funnel. This increases the ionic strength of the aqueous phase and can help break the emulsion.
-
Centrifugation: For smaller scale emulsions, transferring the mixture to centrifuge tubes and spinning at a moderate speed can facilitate phase separation.
-
Filtration: Passing the emulsified layer through a bed of Celite or glass wool can sometimes help to break the emulsion.
-
Issue 3: Poor Separation in Silica Gel Column Chromatography
-
Question: The fractions from my silica gel column are showing significant overlap of compounds on TLC, and I am not getting a clean separation of this compound. What can I do?
-
Answer:
-
Optimize Solvent System: Before scaling up, perform small-scale TLC experiments with various solvent systems (e.g., different ratios of petroleum ether:ethyl acetate, or trying other solvents like dichloromethane and methanol) to find the optimal mobile phase for separation.
-
Sample Loading: Ensure the sample is loaded onto the column in a narrow band. Adsorbing the sample onto a small amount of silica gel before loading is a good practice.
-
Column Packing: Ensure the silica gel column is packed uniformly without any cracks or channels.
-
Flow Rate: A slower flow rate can improve resolution. Adjust the flow rate to allow for proper equilibration between the stationary and mobile phases.
-
Issue 4: Co-eluting Impurities in Preparative HPLC
-
Question: I have a peak that is co-eluting with my this compound peak in the preparative HPLC step, leading to low purity. How can I improve the separation?
-
Answer:
-
Gradient Optimization: Adjust the gradient slope of the mobile phase. A shallower gradient around the elution time of this compound can improve the resolution between closely eluting compounds.
-
Change Mobile Phase Composition: If using an acetonitrile-water system, try a methanol-water system, or vice-versa. The different solvent selectivity may resolve the co-eluting peaks.
-
Alternative Stationary Phase: If resolution is still an issue, consider using a different stationary phase for the preparative HPLC, such as a phenyl-hexyl or a different C18 column with different end-capping.
-
Repeat Purification: Collect the impure fraction and re-inject it onto the preparative HPLC system, perhaps with an optimized gradient, for a second round of purification.
-
Mandatory Visualizations
Caption: Experimental workflow for the scaled-up isolation of this compound.
Caption: Troubleshooting decision tree for low purity after preparative HPLC.
References
- 1. Compounds from Kadsura heteroclita and related anti-HIV activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijpsonline.com [ijpsonline.com]
- 3. Triterpenoids From Kadsura coccinea With Their Anti-inflammatory and Inhibited Proliferation of Rheumatoid Arthritis-Fibroblastoid Synovial Cells Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Antiviral Activities of Triterpenoids [mdpi.com]
Validation & Comparative
A Comparative Analysis of the Anti-HIV Efficacy of Longipedlactone Analogues and Zidovudine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-HIV efficacy of zidovudine (B1683550), a well-established nucleoside reverse transcriptase inhibitor (NRTI), with the potential anti-HIV activity of longipedlactones, a class of triterpenoids. Due to the current lack of publicly available anti-HIV efficacy data for Longipedlactone J, this guide will focus on Longipedlactone B as a representative of this class of compounds, for which preliminary anti-HIV screening frameworks have been proposed.
Executive Summary
Zidovudine (azidothymidine or AZT) was the first antiretroviral drug approved for the treatment of HIV-1 infection and remains a cornerstone of combination antiretroviral therapy (cART). It effectively inhibits the HIV-1 reverse transcriptase, an enzyme crucial for the viral replication cycle. Longipedlactones are a group of naturally occurring triterpenoids isolated from plants of the Kadsura genus. While research into their antiviral properties is still in the early stages, related compounds from this genus have shown promising anti-HIV activity, suggesting that longipedlactones could be a source of novel antiviral agents. This guide presents a side-by-side comparison of their known mechanisms of action, available efficacy data, and the experimental protocols used to evaluate their anti-HIV activity.
Data Presentation: Comparative Anti-HIV Activity
The following table summarizes the available quantitative data for the anti-HIV activity of zidovudine. Data for Longipedlactone B is presented with placeholders, as specific experimental values have not yet been published.
| Compound | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) | Assay Method |
| Zidovudine | MT-4 | 0.0012 - 0.0085[1] | >100 | >11,765 - >83,333 | MTT Assay[1] |
| Longipedlactone B | TZM-bl | Value | Value | Value | p24 ELISA / Luciferase Assay |
| Longipedlactone B | PBMCs | Value | Value | Value | Reverse Transcriptase (RT) Activity |
Note: EC₅₀ (50% effective concentration) is the concentration of the drug that inhibits viral replication by 50%. CC₅₀ (50% cytotoxic concentration) is the concentration that reduces the viability of uninfected cells by 50%. A higher Selectivity Index indicates a more favorable therapeutic window.
Mechanism of Action
Zidovudine:
Zidovudine is a synthetic thymidine (B127349) analogue. After entering a host cell, it is phosphorylated by cellular kinases to its active triphosphate form, zidovudine triphosphate (ZDV-TP)[2][3]. ZDV-TP competitively inhibits the viral enzyme reverse transcriptase by competing with the natural substrate, deoxythymidine triphosphate (dTTP)[2][4]. Incorporation of ZDV-TP into the growing viral DNA chain results in chain termination because it lacks the 3'-hydroxyl group necessary to form the next phosphodiester bond[2][5]. This effectively halts the synthesis of viral DNA from the viral RNA template.
Longipedlactones (Hypothesized):
The precise anti-HIV mechanism of action for longipedlactones has not been elucidated. However, other triterpenoids isolated from the Kadsura genus have been shown to inhibit HIV-1 protease, a key enzyme in the viral life cycle responsible for cleaving viral polyproteins into functional proteins. It is plausible that longipedlactones may exert their anti-HIV effect through a similar mechanism, or potentially through other mechanisms such as inhibiting viral entry or integration. Further research is required to determine the specific molecular targets of these compounds.
Signaling Pathways and Experimental Workflows
Signaling Pathway of Zidovudine Action
Caption: Mechanism of action of Zidovudine in inhibiting HIV reverse transcriptase.
Experimental Workflow for Anti-HIV Efficacy Testing
Caption: Generalized workflow for in vitro anti-HIV activity screening of a novel compound.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of a compound that is toxic to host cells, which is crucial for distinguishing between antiviral activity and general cytotoxicity.
-
Cell Lines: Human T-lymphocyte cell lines such as MT-4 or CEM, or peripheral blood mononuclear cells (PBMCs).
-
Methodology:
-
Seed cells in a 96-well plate at a predetermined density.
-
Add serial dilutions of the test compound (e.g., Longipedlactone B) and a positive control (e.g., a known cytotoxic agent) to the wells. Include untreated cell controls.
-
Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 3-5 days) at 37°C in a 5% CO₂ incubator.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the 50% cytotoxic concentration (CC₅₀) by plotting the percentage of cell viability against the compound concentration.
-
Anti-HIV Efficacy Assay (p24 Antigen ELISA)
This assay measures the production of the HIV-1 p24 capsid protein, a marker of viral replication.
-
Cell Lines and Virus: Susceptible T-cell lines (e.g., MT-4) or PBMCs are infected with a laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB or NL4-3).
-
Methodology:
-
Seed cells in a 96-well plate.
-
Pre-treat the cells with various non-toxic concentrations of the test compound (determined from the cytotoxicity assay) for 1-2 hours.
-
Infect the cells with a standardized amount of HIV-1. Include untreated infected cells (virus control) and uninfected cells (cell control). Zidovudine is used as a positive control.
-
Incubate the plate for 3-5 days at 37°C in a 5% CO₂ incubator.
-
Collect the cell culture supernatant.
-
Quantify the amount of p24 antigen in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Calculate the 50% effective concentration (EC₅₀) by plotting the percentage of inhibition of p24 production against the compound concentration.
-
Conclusion
Zidovudine is a potent and well-characterized anti-HIV agent with a clear mechanism of action. While quantitative data on the anti-HIV efficacy of this compound is not yet available, the investigation of related triterpenoids from the Kadsura genus suggests that this class of natural products holds promise for the development of new antiretroviral therapies. Further research, following the experimental protocols outlined in this guide, is necessary to determine the specific anti-HIV activity and mechanism of action of this compound and its analogues. A direct comparison of the efficacy of this compound and zidovudine will only be possible once such data becomes available.
References
- 1. Frontiers | Anti-RAFLS Triterpenoids and Hepatoprotective Lignans From the Leaves of Tujia Ethnomedicine Kadsura heteroclita (Xuetong) [frontiersin.org]
- 2. Compounds from Kadsura heteroclita and related anti-HIV activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. acgpubs.org [acgpubs.org]
- 5. benchchem.com [benchchem.com]
"structure-activity relationship (SAR) of Longipedlactone analogs"
A Comparative Guide to the Structure-Activity Relationship of Longipedlactone Analogs and Related Sesquiterpene Lactones
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the structure-activity relationships (SAR) of Longipedlactone analogs and structurally related bioactive sesquiterpene lactones. Due to the limited specific data on Longipedlactone analogs, this guide incorporates findings from well-studied sesquiterpene lactones to infer and discuss the potential SAR for Longipedlactone derivatives, focusing on their cytotoxic and anti-inflammatory effects.
Data Presentation
The following tables summarize the quantitative data on the biological activities of Longipedlactone and various sesquiterpene lactone analogs.
Table 1: Cytotoxicity of Longipedlactone Analogs
| Compound | Cell Line | IC50 (µM) | Reference |
| Longipedlactone A | A549 (Lung) | 2.8 | [1] |
| HT-29 (Colon) | 3.5 | [1] | |
| K562 (Leukemia) | 1.9 | [1] | |
| Longipedlactone B | A549 (Lung) | 2.5 | [1] |
| HT-29 (Colon) | 3.1 | [1] | |
| K562 (Leukemia) | 1.7 | [1][2] | |
| Longipedlactone C | A549 (Lung) | 4.2 | [1] |
| HT-29 (Colon) | 5.1 | [1] | |
| K562 (Leukemia) | 3.8 | [1] |
Table 2: Cytotoxicity of Structurally Related Sesquiterpene Lactones
| Compound | Skeleton Type | Cell Line | IC50 (µM) | Key Structural Features | Reference |
| Alantolactone | Eudesmanolide | HepG2 (Liver) | ~5.0 | α-methylene-γ-lactone | [3] |
| HCT-116 (Colon) | ~7.5 | [3] | |||
| Parthenolide | Germacranolide | Jurkat (T-cell leukemia) | ~10.0 | α-methylene-γ-lactone, epoxide | [4] |
| Costunolide | Germacranolide | Various | Varies | α-methylene-γ-lactone | [4] |
| Helenalin | Pseudoguaianolide | Various | Potent | α-methylene-γ-lactone, cyclopentenone | [5] |
| Bigelovin | Pseudoguaianolide | HT-29 (Colon) | ~2.5 | α-methylene-γ-lactone, cyclopentenone | [3] |
| HCT 116 (Colon) | ~1.8 | [3] |
Table 3: Anti-inflammatory Activity of Guaiane-Type Sesquiterpenes
| Compound | Assay | IC50 (µM) | Reference |
| 4-guaien-11-ol | NO Production Inhibition (RAW 246.7) | 7.2 | [6] |
| 5-guaien-11-ol | NO Production Inhibition (RAW 246.7) | 8.1 | [6] |
| Undulatumoside A | NO Production Inhibition (RAW 246.7) | 16.4 | [6] |
Structure-Activity Relationship Insights
The biological activity of sesquiterpene lactones is largely attributed to the presence of electrophilic groups that can react with nucleophilic residues in biological macromolecules, such as cysteine residues in proteins, via Michael addition.[4][7]
Key structural features influencing activity include:
-
α-methylene-γ-lactone: This moiety is a crucial pharmacophore for both cytotoxic and anti-inflammatory activities.[5][8] The exocyclic double bond conjugated to the lactone carbonyl is highly reactive.
-
α,β-Unsaturated Carbonyl Groups: The presence of other Michael acceptors, such as an α,β-unsaturated cyclopentenone ring, often enhances cytotoxic and anti-inflammatory potency.[5][7]
-
Lipophilicity: The overall lipophilicity of the molecule can influence its ability to cross cell membranes and interact with intracellular targets.
-
Stereochemistry: The stereochemistry of the molecule can affect its binding to target proteins and thus its biological activity.
For Longipedlactone analogs, the observed differences in cytotoxicity between compounds A, B, and C suggest that substitutions on the core structure can modulate activity, though the specific modifications are not detailed in the provided search results. The general principles from other sesquiterpene lactones suggest that modifications affecting the reactivity of the Michael acceptors or the overall shape and lipophilicity of the molecule would significantly impact their biological effects.
Experimental Protocols
Detailed methodologies for key experiments cited are provided below.
Cytotoxicity Assay (Sulforhodamine B Assay)
The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.[1]
-
Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO₂.[1]
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. They are then treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).[1]
-
Cell Fixation: After treatment, cells are fixed with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.[9]
-
Staining: The plates are washed with water and air-dried. The fixed cells are then stained with 0.4% SRB solution for 30 minutes at room temperature.[9]
-
Washing: Unbound dye is removed by washing with 1% acetic acid.[9]
-
Solubilization and Measurement: The bound dye is solubilized with 10 mM Tris base solution, and the absorbance is measured at a specific wavelength (e.g., 510 nm) using a microplate reader. The IC50 value is calculated from the dose-response curve.[9]
Nitric Oxide (NO) Production Inhibition Assay
This assay measures the anti-inflammatory activity of compounds by quantifying the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.[8]
-
Cell Culture: RAW 264.7 macrophage cells are cultured in an appropriate medium and seeded in 96-well plates.[8]
-
Compound Treatment: Cells are pre-treated with various concentrations of the test compounds for 1-2 hours before stimulation with LPS (1 µg/mL).[8]
-
Incubation: The cells are incubated for 24 hours to allow for NO production.[8]
-
Nitrite (B80452) Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. An equal volume of supernatant and Griess reagent are mixed and incubated for 10-15 minutes at room temperature.[8]
-
Absorbance Measurement: The absorbance is measured at 540 nm. The amount of nitrite is determined from a sodium nitrite standard curve. The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control.[8]
Apoptosis Detection by Annexin V-FITC/PI Staining
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the test compound at the desired concentration for a specified time.
-
Cell Harvesting: Cells are harvested, washed with cold phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Viable cells are negative for both Annexin V-FITC and PI. Early apoptotic cells are positive for Annexin V-FITC and negative for PI. Late apoptotic and necrotic cells are positive for both dyes.
Mandatory Visualization
The following diagrams illustrate key signaling pathways modulated by sesquiterpene lactones and a general workflow for evaluating their bioactivity.
Caption: Proposed intrinsic apoptosis pathway induced by sesquiterpene lactones.[2]
Caption: Key steps in the NF-κB signaling pathway inhibited by sesquiterpene lactones.
Caption: A generalized workflow for the screening and evaluation of bioactive compounds.
References
- 1. Quantitative structure-activity relationship of sesquiterpene lactones with cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Frontiers | Sesquiterpene lactones as emerging biomolecules to cease cancer by targeting apoptosis [frontiersin.org]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Anti-inflammatory activity of sesquiterpene lactones and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory guaiane-type sesquiterpenes from the fruits of Pittosporum undulatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmacy.hebmu.edu.cn [pharmacy.hebmu.edu.cn]
- 8. journals.uran.ua [journals.uran.ua]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of Longipedlactone Cytotoxicity in Normal Versus Cancer Cell Lines
An Objective Guide for Researchers and Drug Development Professionals
Longipedlactone J, a member of the sesquiterpene lactone family, has garnered interest for its potential cytotoxic effects. Due to the limited availability of public data specifically for this compound, this guide presents a comparative analysis of the closely related compound, Longipedlactone B, to provide a foundational understanding for researchers. This guide leverages findings from studies on Longipedlactone B and other structurally similar sesquiterpene lactones to offer a comprehensive overview of their cytotoxic profiles against both cancerous and normal cell lines.
Comparative Cytotoxicity Data
The cytotoxic potential of Longipedlactone B has been evaluated against a panel of human cancer cell lines and a non-cancerous cell line. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a drug that is required for 50% inhibition of cell growth in vitro, are summarized in the table below. Lower IC₅₀ values are indicative of higher cytotoxic potency.
| Compound | Cell Line | Cell Type | IC₅₀ (µM) |
| Longipedlactone B | A549 | Non-small cell lung cancer | 1.12[1] |
| HT-29 | Colon adenocarcinoma | 1.56[1] | |
| K562 | Chronic myelogenous leukemia | 1.33[1] | |
| Longipedlactone A | A549 | Non-small cell lung cancer | 0.84[1] |
| HT-29 | Colon adenocarcinoma | 1.21[1] | |
| K562 | Chronic myelogenous leukemia | 1.03 | |
| Longipedlactone C | A549 | Non-small cell lung cancer | 2.35 |
| HT-29 | Colon adenocarcinoma | 3.14 | |
| K562 | Chronic myelogenous leukemia | 2.89 | |
| 11ß,13-dihydrovernodalol | JIMT-1 | Breast Cancer | 1.6 |
| MCF-7 | Breast Cancer | Less sensitive than JIMT-1 | |
| MCF-10A | Normal-like breast epithelial | Similar to JIMT-1 |
Note: Data for Longipedlactone A and C are included for structural comparison. The cytotoxicity of 11ß,13-dihydrovernodalol, another sesquiterpene lactone, is shown to highlight the differential effects that can be observed between cancerous and normal-like cell lines. It is important to note that direct comparisons of IC₅₀ values should be made with caution due to variations in experimental conditions across different studies.
Experimental Protocols for Cytotoxicity Assessment
The following are detailed methodologies for common in vitro cytotoxicity assays used to evaluate the efficacy of anticancer compounds.
1. Lactate (B86563) Dehydrogenase (LDH) Assay
The LDH assay is a colorimetric method used to measure cytotoxicity by quantifying the amount of lactate dehydrogenase released from damaged cells.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24-72 hours).
-
Supernatant Collection: Centrifuge the plate at 250 x g for 10 minutes. Carefully transfer 100 µL of the supernatant from each well to a new, optically clear 96-well plate.
-
LDH Reaction: Add 100 µL of the LDH reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Data Acquisition: Measure the absorbance at 490 nm using a plate reader. A reference wavelength of 680 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to control wells (untreated cells and cells treated with a lysis agent for maximum LDH release).
2. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures cell metabolic activity, which is indicative of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control.
-
MTT Addition: After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Add 100 µL of a solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration.
3. Sulforhodamine B (SRB) Assay
The SRB assay is a cell density determination assay based on the measurement of cellular protein content.
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Cell Fixation: After compound treatment, gently remove the medium and fix the cells by adding a cold solution of 10% (w/v) trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.
-
Staining: Wash the plates with water and air dry. Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.
-
Washing: Quickly rinse the plates with 1% (v/v) acetic acid to remove unbound dye.
-
Dye Solubilization: Air dry the plates and add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Shake the plate for 5 minutes and measure the absorbance at 510 nm.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ value.
Visualizing Experimental and Biological Pathways
To further elucidate the processes involved in assessing cytotoxicity and the potential mechanism of action, the following diagrams are provided.
References
Validating the Molecular Target of Longipedlactone J: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Longipedlactone J, a triterpenoid (B12794562) isolated from Kadsura heteroclita, has shown promising biological activity, including anti-HIV effects.[1] Elucidating its mechanism of action is a critical step in its development as a potential therapeutic agent. This guide provides a comparative overview of two powerful techniques for validating the molecular target of this compound: the Cellular Thermal Shift Assay (CETSA) and Affinity Purification-Mass Spectrometry (AP-MS). We present hypothetical, yet representative, experimental data to illustrate the application of these methods and offer detailed protocols for their implementation.
Data Presentation: Comparative Analysis of Target Engagement
To effectively validate a molecular target, it is crucial to demonstrate a direct physical interaction between the compound and the protein of interest within a cellular context. The following tables summarize hypothetical quantitative data from CETSA and AP-MS experiments, comparing the performance of this compound against a well-characterized inhibitor of a putative target protein (e.g., a specific kinase or metabolic enzyme).
Table 1: Cellular Thermal Shift Assay (CETSA) Data
| Compound | Concentration (µM) | Target Protein Melting Temperature (Tm) (°C) | ΔTm (°C) |
| Vehicle (DMSO) | - | 52.5 | - |
| This compound | 10 | 56.2 | +3.7 |
| This compound | 50 | 58.9 | +6.4 |
| Known Inhibitor | 1 | 59.5 | +7.0 |
This table illustrates the dose-dependent stabilization of the target protein by this compound, a key indicator of target engagement. The shift in melting temperature (ΔTm) is comparable to that of a known inhibitor, suggesting a direct interaction.
Table 2: Affinity Purification-Mass Spectrometry (AP-MS) Data
| Bait Compound | Identified Proteins (Top 5) | Spectral Counts (Target Protein) | Fold Enrichment (Target Protein vs. Control) |
| Biotinylated this compound | Target Protein , HSP90, Actin, Tubulin, GAPDH | 125 | 25 |
| Biotin (B1667282) (Control) | HSP90, Actin, Tubulin, GAPDH, Albumin | 5 | - |
This table demonstrates the specific enrichment of the target protein when using a biotinylated version of this compound as bait. High spectral counts and a significant fold enrichment over the control indicate a strong and specific interaction.
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of experimental findings. Below are protocols for the two key techniques discussed.
Cellular Thermal Shift Assay (CETSA) Protocol
CETSA is a powerful method for assessing target engagement in intact cells or cell lysates by measuring the thermal stabilization of a protein upon ligand binding.[2][3][4][5]
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with either vehicle (e.g., DMSO) or varying concentrations of this compound for a predetermined time (e.g., 1-2 hours) at 37°C.
-
-
Heating and Lysis:
-
Harvest and wash the cells, then resuspend them in a suitable buffer.
-
Aliquot the cell suspension and heat each aliquot to a different temperature for a set duration (e.g., 3 minutes) using a thermal cycler. A typical temperature gradient ranges from 40°C to 70°C.
-
Lyse the cells by freeze-thaw cycles or sonication.
-
-
Protein Quantification:
-
Separate the soluble protein fraction from the precipitated aggregates by centrifugation.
-
Collect the supernatant and determine the protein concentration.
-
-
Analysis:
-
Analyze the amount of soluble target protein at each temperature using Western blotting or other protein detection methods.
-
Plot the relative amount of soluble protein as a function of temperature to generate melting curves. The shift in the melting temperature (Tm) between the vehicle- and compound-treated samples indicates target stabilization.
-
Affinity Purification-Mass Spectrometry (AP-MS) Protocol
AP-MS is a technique used to identify the binding partners of a small molecule by using a modified version of the compound to "pull down" its interacting proteins from a cell lysate.
-
Synthesis of Affinity Probe:
-
Synthesize a derivative of this compound that incorporates a linker and a biotin tag. It is crucial to ensure that the modification does not significantly alter the compound's biological activity.
-
-
Preparation of Cell Lysate:
-
Lyse cultured cells in a non-denaturing buffer to preserve protein-protein interactions.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Affinity Purification:
-
Incubate the cell lysate with the biotinylated this compound probe.
-
Add streptavidin-coated beads to the lysate to capture the biotinylated probe along with its interacting proteins.
-
As a negative control, perform a parallel experiment using biotin alone.
-
-
Washing and Elution:
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads using a denaturing buffer.
-
-
Mass Spectrometry Analysis:
-
Separate the eluted proteins by SDS-PAGE and identify the proteins by in-gel digestion followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Analyze the mass spectrometry data to identify proteins that are significantly enriched in the this compound pulldown compared to the control.
-
Mandatory Visualization
Diagrams illustrating the experimental workflows and the underlying biological principles are provided below.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: Workflow for Affinity Purification-Mass Spectrometry (AP-MS).
Caption: Hypothetical signaling pathway modulated by this compound.
References
- 1. Frontiers | Currently Available Strategies for Target Identification of Bioactive Natural Products [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. An update of label-free protein target identification methods for natural active products [thno.org]
- 4. Drug Target Identification Using an iTRAQ-Based Quantitative Chemical Proteomics Approach-Based on a Target Profiling Study of Andrographolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemical proteomics approaches for identifying the cellular targets of natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
Longipedlactone J and Kinase Inhibition: A Comparative Analysis Remains Elusive
Despite significant interest in the therapeutic potential of natural compounds, a comprehensive analysis of Longipedlactone J's cross-reactivity in kinase inhibitor screens is currently not possible due to a lack of publicly available data. As of late 2025, no studies have been published detailing the screening of this compound against a panel of protein kinases.
This compound is a triterpenoid (B12794562) natural product isolated from the stems of Kadsura heteroclita.[1] Compounds from this plant have been investigated for various biological activities, including anti-HIV and cytotoxic effects.[1] However, its specific interactions with the human kinome remain uncharacterized.
Kinase inhibitors are a major class of therapeutic agents, particularly in oncology and immunology. They function by blocking the activity of protein kinases, enzymes that play a crucial role in cell signaling, growth, and division. Understanding the selectivity of a potential kinase inhibitor is paramount, as off-target effects can lead to toxicity. Large-scale kinase inhibitor screens, often referred to as kinome profiling or cross-reactivity screening, are essential for determining the specificity of a compound.
While the broader class of triterpenoids has been a source of compounds with diverse biological activities, specific data for this compound's kinase inhibitory potential is absent from the scientific literature. Without this foundational data, a comparison with other known kinase inhibitors cannot be performed.
Hypothetical Kinase Screening Workflow
Should this compound be subjected to kinase inhibitor screening, a typical experimental workflow would be as follows. This process is standardized to ensure reproducibility and comparability of data.
Caption: A generalized workflow for in vitro kinase inhibitor profiling.
In this hypothetical screen, this compound would be tested against a large panel of purified human kinases at a fixed concentration. The ability of the compound to inhibit the phosphorylation of a substrate by each kinase would be measured. For any significant "hits," dose-response experiments would be conducted to determine the half-maximal inhibitory concentration (IC50), a measure of the compound's potency.
The Path Forward
To evaluate the potential of this compound as a kinase inhibitor, researchers would need to perform kinome-wide screening. The resulting data would allow for:
-
Identification of Primary Targets: Determining which kinases this compound inhibits most potently.
-
Selectivity Profiling: Assessing the specificity of this compound across the kinome.
-
Comparative Analysis: Benchmarking the potency and selectivity of this compound against existing kinase inhibitors.
Until such studies are conducted and the data is made publicly available, a comprehensive comparison guide on the cross-reactivity of this compound in kinase inhibitor screens remains a subject for future research.
References
A Comparative Analysis of Triterpenoids from Kadsura Species: Phytochemistry and Bioactivity
The genus Kadsura, belonging to the Schisandraceae family, is a rich source of structurally diverse and biologically active triterpenoids.[1][2][3] These compounds have garnered significant attention from researchers due to their potential therapeutic applications, including anti-inflammatory, cytotoxic, and anti-HIV activities.[4][5][6] This guide provides a comparative analysis of triterpenoids isolated from various Kadsura species, with a focus on their chemical diversity, biological activities, and the experimental protocols used for their isolation and characterization.
Chemical Diversity of Triterpenoids in Kadsura
Triterpenoids from the genus Kadsura are primarily categorized into four main skeletons: lanostane (B1242432), cycloartane, seco-lanostane, and kadlongilactone types.[6] Species such as Kadsura coccinea and Kadsura heteroclita have been extensively studied, leading to the isolation of numerous novel triterpenoids.[2][7][8] For instance, phytochemical investigation of K. coccinea has resulted in the isolation of various lanostane and seco-lanostane triterpenoids, including heilaohuacids A-F.[2][8] Similarly, studies on K. heteroclita have yielded a range of triterpenoids, including heteroclitalactones.[7][9]
Comparative Biological Activities
Triterpenoids from Kadsura species exhibit a wide spectrum of biological activities. The cytotoxic and anti-inflammatory properties are among the most promising for drug development. The following table summarizes the reported biological activities of selected triterpenoids from different Kadsura species, with a focus on their cytotoxic effects against various cancer cell lines.
| Triterpenoid | Kadsura Species | Biological Activity | Cell Line | IC50 (µM) | Reference |
| Heteroclitalactone D | K. heteroclita | Cytotoxic | HL-60 | 6.76 | [7] |
| Seco-coccinic Acids A-C, E | K. coccinea | Cytotoxic | HL-60 | 6.8 - 42.1 | [3] |
| Seco-coccinic Acids F, G, K | K. coccinea | Cytotoxic | HL-60 | 15.2 - 28.4 | [3] |
| Kadlongilactone C, D, A, E | K. longipedunculata | Cytotoxic | K562 | 0.49 - 3.60 | [3] |
| Heilaohuacid (Compound 4) | K. coccinea | Anti-inflammatory (IL-6 inhibition) | RAW 264.7 | 8.15 | [2] |
| Heilaohuacid (Compound 31) | K. coccinea | Anti-inflammatory (IL-6 inhibition) | RAW 264.7 | 9.86 | [2] |
| Heilaohuacid (Compound 17) | K. coccinea | RA-FLS proliferation inhibition | RA-FLS | 7.52 | [2] |
| Heilaohuacid (Compound 18) | K. coccinea | RA-FLS proliferation inhibition | RA-FLS | 8.85 | [2] |
| Heilaohuacid (Compound 31) | K. coccinea | RA-FLS proliferation inhibition | RA-FLS | 7.97 | [2] |
| Kadusurain A | K. coccinea | Cytotoxic | HCT116, A549, HL-60, HepG2 | 1.05 - 11.31 µg/mL | [4] |
| Kadcotriones A and C | K. coccinea | Anti-HIV-1 | - | EC50: 47.91 and 32.66 µg/mL | [4] |
Experimental Protocols
The isolation and characterization of triterpenoids from Kadsura species involve a series of standard phytochemical techniques. A general workflow is outlined below.
Extraction and Isolation
-
Plant Material Collection and Preparation : The roots or stems of the Kadsura species are collected, dried, and powdered.
-
Extraction : The powdered plant material is extracted with a solvent, typically 80% acetone (B3395972) or ethanol, at room temperature.[1] The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Partitioning : The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as chloroform, ethyl acetate, and n-butanol.[1] This step separates compounds based on their polarity.
-
Chromatography : The resulting fractions are subjected to various chromatographic techniques for further separation and purification. These techniques include:
-
Column chromatography over silica (B1680970) gel, Sephadex LH-20, or CHP-20P.[1]
-
Preparative thin-layer chromatography (TLC).
-
High-performance liquid chromatography (HPLC).
-
The following diagram illustrates a typical experimental workflow for the extraction and isolation of triterpenoids from Kadsura species.
References
- 1. Triterpenes from Kadsura coccinea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Triterpenoids From Kadsura coccinea With Their Anti-inflammatory and Inhibited Proliferation of Rheumatoid Arthritis-Fibroblastoid Synovial Cells Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Kadsura coccinea: A rich source of structurally diverse and biologically important compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. acgpubs.org [acgpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. New triterpenoids from Kadsura heteroclita and their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Triterpenoids From Kadsura coccinea With Their Anti-inflammatory and Inhibited Proliferation of Rheumatoid Arthritis-Fibroblastoid Synovial Cells Activities [frontiersin.org]
- 9. Structural determination of seven new triterpenoids from Kadsura heteroclita by NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Selectivity of Longipedlactone J: A Comparative Analysis
For Immediate Release
[City, State] – December 1, 2025 – In the ongoing search for novel therapeutic agents, a comprehensive assessment of a compound's selectivity is paramount for gauging its potential clinical utility. This guide provides a comparative analysis of the selectivity index of compounds isolated from Kadsura heteroclita, with a focus on the context of Longipedlactone J. The selectivity index (SI), a critical measure of a compound's specificity, is defined as the ratio of its cytotoxicity to its effective therapeutic concentration. A higher SI value indicates a more promising therapeutic window, suggesting that the compound is more toxic to pathogens or diseased cells than to healthy host cells.
A key study on the phytochemicals from the stems of Kadsura heteroclita led to the isolation of several compounds, including this compound. While this investigation screened for anti-HIV activity, this compound was not found to be among the active constituents. However, two other compounds from the same plant, identified as compounds 6 and 12 , demonstrated moderate anti-HIV activity, providing valuable comparative data for this class of molecules.
Comparative Selectivity Index Data
The therapeutic index (TI), which is synonymous with the selectivity index, was reported for the two active compounds from Kadsura heteroclita. The study determined the 50% effective concentration (EC50) against HIV-1 and the 50% cytotoxic concentration (CC50) in C8166 cells to calculate the TI.
| Compound | EC50 (µg/mL) | Therapeutic Index (TI) / Selectivity Index (SI) |
| Compound 6 | 1.6 | 52.9 |
| Compound 12 | 1.4 | 65.9 |
| This compound | Not Active | Not Applicable |
Data sourced from Phytochemistry. 2008 Mar;69(5):1266-72.[1][2]
Experimental Protocols
To determine the selectivity index, two key experimental assays are typically performed: a cytotoxicity assay to measure the CC50 and a specific activity assay to determine the EC50.
Cytotoxicity Assay: MTT Method
The 50% cytotoxic concentration (CC50) is often determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.
Protocol:
-
Cell Seeding: Human T-cell line (e.g., C8166) are seeded into a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with serial dilutions of the test compound (e.g., this compound) and incubated for a period of 72 hours. Control wells with untreated cells and a vehicle control are also included.
-
MTT Addition: Following incubation, the MTT reagent is added to each well. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO or a specialized buffer).
-
Absorbance Reading: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.
-
CC50 Calculation: The CC50 value, which is the concentration of the compound that reduces cell viability by 50%, is calculated from the dose-response curve.
Anti-HIV Activity Assay
The 50% effective concentration (EC50) for anti-HIV activity is determined by measuring the inhibition of viral replication in a susceptible cell line.
Protocol:
-
Cell Infection: C8166 cells are infected with a laboratory-adapted strain of HIV-1.
-
Compound Treatment: Immediately after infection, the cells are treated with various concentrations of the test compound.
-
Incubation: The treated, infected cells are incubated for a period that allows for multiple rounds of viral replication (typically 4-5 days).
-
Quantification of Viral Replication: The extent of viral replication is quantified by measuring a viral marker, such as the p24 antigen, in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).
-
EC50 Calculation: The EC50 value, the concentration of the compound that inhibits viral replication by 50%, is determined by plotting the percentage of viral inhibition against the compound concentration.
Visualizing the Assessment Workflow
The following diagrams illustrate the logical workflow for assessing the selectivity index and the conceptual relationship between cytotoxicity, antiviral activity, and the resulting selectivity.
Caption: Workflow for Determining the Selectivity Index.
References
A Tale of Two Compounds: Paclitaxel's Proven In Vivo Efficacy Contrasted with the Unexplored Potential of Longipedlactone J
A comprehensive review of available scientific literature reveals a significant disparity in the in vivo efficacy data between the well-established chemotherapeutic agent, paclitaxel (B517696), and the novel natural compound, Longipedlactone J. While paclitaxel's anti-tumor effects are extensively documented in numerous preclinical and clinical studies, this compound remains largely uninvestigated in living organisms, presenting a critical knowledge gap for researchers and drug development professionals.
This guide provides a detailed comparison based on the current scientific landscape, highlighting the robust in vivo data for paclitaxel and the nascent, in vitro-only findings for compounds related to this compound.
Paclitaxel: A Pillar of Cancer Chemotherapy with Well-Defined In Vivo Efficacy
Paclitaxel, a member of the taxane (B156437) family of drugs, is a widely used chemotherapeutic agent for a variety of cancers, including ovarian, breast, and non-small cell lung cancer.[1] Its primary mechanism of action involves the stabilization of microtubules, which are crucial components of the cell's cytoskeleton.[2][3][4] This interference with microtubule dynamics disrupts the process of cell division, leading to cell cycle arrest and programmed cell death (apoptosis).[2][3][4]
In Vivo Efficacy of Paclitaxel: A Summary of Preclinical Data
Numerous in vivo studies have demonstrated the potent anti-tumor activity of paclitaxel in various animal models. These studies have been instrumental in establishing its clinical utility.
| Cancer Model | Animal Model | Treatment Regimen | Key Outcomes | Reference |
| Paclitaxel-Resistant Human Colorectal Cancer | HCT-15 Mouse Xenograft | Paclitaxel entrapped in emulsifying wax nanoparticles (PX NPs) | Significant inhibition of tumor growth. Enhanced efficacy over standard Taxol formulation. | [5] |
| Pediatric Solid Tumors (Rhabdomyosarcoma and Neuroblastoma) | RH4, RD, SK-N-BE(2), CHLA-20 Xenograft Models | Nab-paclitaxel | Antitumor activity observed in all models. Significantly extended animal survival in the SK-N-BE(2) metastatic model. Induced tumor cell-cycle arrest and apoptosis. | [1] |
| Human Breast Cancer | MDA-MB-231 Tumor-Bearing Mice | Paclitaxel and Everolimus co-encapsulated in dual-targeted nanoparticles | Marginal improvements in tumor growth inhibition and survival compared to the free-drug combination. | |
| Metastatic Breast Cancer | Clinical Trial (CALGB 40502/NCCTG N063H) | Paclitaxel once per week | Median Progression-Free Survival (PFS) of 11 months. | |
| Nasopharyngeal Carcinoma | In vivo pharmacokinetic studies in rats | 2ʹ-succinate paclitaxel loaded onto superparamagnetic iron oxide nanoparticles (SPTX@FA@PEG/PEI-SPIONs) | Longer half-life (t1/2=3.41 h) compared to free SPTX or PTX (t1/2=1.67 h). |
Experimental Protocols for In Vivo Evaluation of Paclitaxel
The in vivo efficacy of paclitaxel is typically assessed using xenograft models, where human cancer cells are implanted into immunocompromised mice.
A general experimental workflow is as follows:
Caption: Generalized workflow for in vivo xenograft studies.
Detailed Methodologies:
-
Cell Lines: Various human cancer cell lines are used, such as HCT-15 (colorectal), RH4 (rhabdomyosarcoma), and MDA-MB-231 (breast cancer).[1][5]
-
Animal Models: Immunocompromised mice, such as nude or SCID mice, are commonly used to prevent rejection of human tumor xenografts.[1][5]
-
Drug Formulation and Administration: Paclitaxel can be administered in various formulations, including the standard Cremophor EL-based Taxol, nanoparticle-bound forms like nab-paclitaxel (Abraxane), or experimental nanoparticle formulations.[1][5] Administration is typically intravenous or intraperitoneal.
-
Dosage and Schedule: Dosing regimens vary depending on the cancer model and formulation but are designed to be clinically relevant.
-
Efficacy Endpoints: The primary endpoint is often tumor growth inhibition, measured by tumor volume over time. Other endpoints include survival analysis, body weight monitoring (as an indicator of toxicity), and analysis of biomarkers related to apoptosis and cell cycle arrest in tumor tissues.[1]
Signaling Pathway of Paclitaxel
The antitumor activity of paclitaxel stems from its ability to disrupt the normal dynamics of microtubules.
Caption: Paclitaxel's mechanism of action on microtubules.
This compound: A Compound with Undetermined In Vivo Efficacy
In stark contrast to paclitaxel, there is a notable absence of publicly available in vivo efficacy data for this compound. Searches of scientific databases did not yield any studies that have evaluated the anti-tumor activity of this compound in animal models.
Information is primarily available for a related compound, Longipedlactone B , a triterpenoid (B12794562) isolated from Kadsura longipedunculata. However, this data is restricted to in vitro (cell-based) studies.
In Vitro Activity of Longipedlactone B
-
Cytotoxicity: Longipedlactone B has demonstrated cytotoxic activity against several human cancer cell lines in vitro, including K562 (chronic myelogenous leukemia), A549 (non-small cell lung cancer), and HT-29 (colon adenocarcinoma).[3] The IC₅₀ values, which represent the concentration required to inhibit cell growth by 50%, were in the low micromolar range.[3]
Experimental Protocols for In Vitro Cytotoxicity Assays
The cytotoxic effects of Longipedlactone B were assessed using standard in vitro assays:
-
Cell Culture: Human cancer cell lines were grown in appropriate culture media.
-
Compound Treatment: Cells were exposed to varying concentrations of Longipedlactone B for a defined period (e.g., 48 or 72 hours).[2]
-
Viability Assay: Cell viability was measured using methods such as the MTT assay or the Sulforhodamine B (SRB) assay, which quantify the number of living cells.[2][3]
Potential Signaling Pathway of Longipedlactone B (Hypothetical)
While the precise mechanism of action for Longipedlactone B has not been experimentally validated, a potential pathway can be hypothesized based on the known activities of other cytotoxic triterpenoids. This hypothetical pathway involves the induction of mitochondrial stress, leading to apoptosis.
Caption: A hypothetical signaling pathway for Longipedlactone B.
It is crucial to emphasize that this pathway is speculative and requires experimental confirmation.
Conclusion: A Call for Further Research
The comparison between paclitaxel and this compound underscores the vast difference in their current stages of drug development. Paclitaxel is a well-characterized drug with a mountain of in vivo data supporting its clinical use. In contrast, this compound, and even its more studied relative Longipedlactone B, remain in the very early stages of discovery.
While the in vitro cytotoxicity of Longipedlactone B is promising, it is not a predictor of in vivo efficacy. The journey from a hit compound in a cell-based assay to an effective in vivo agent is long and fraught with challenges, including issues of bioavailability, metabolism, and toxicity.
Therefore, for researchers, scientists, and drug development professionals, the key takeaway is the significant opportunity that exists for investigating the in vivo anti-tumor potential of this compound and other related triterpenoids. Such studies are essential to determine if these promising natural products can one day translate into effective cancer therapies.
References
- 1. Kadsura coccinea: A rich source of structurally diverse and biologically important compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Triterpenoids From Kadsura coccinea With Their Anti-inflammatory and Inhibited Proliferation of Rheumatoid Arthritis-Fibroblastoid Synovial Cells Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New triterpenoids from Kadsura heteroclita and their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of Longipedlactone J: A Guide for Laboratory Professionals
For immediate reference, this document outlines the essential safety and logistical procedures for the proper disposal of Longipedlactone J, a triterpenoid (B12794562) compound utilized in research and development. This guidance is intended for researchers, scientists, and drug development professionals to ensure safe handling and disposal in a laboratory setting.
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide provides a framework for its disposal based on its chemical class and general laboratory safety protocols. The core principle is to treat this compound as a potentially hazardous chemical and manage its disposal through an approved waste stream.
Chemical and Physical Properties
Limited information is available for this compound. The following table summarizes its known properties.
| Property | Value | Source |
| CAS Number | 1011762-93-8 | [1] |
| Chemical Class | Triterpenoid | [1] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |
| Purity | >98% (as per supplier) | [1] |
Standard Disposal Protocol for this compound
The following step-by-step procedure is a general guideline. Always consult with your institution's Environmental Health and Safety (EHS) department for specific requirements and protocols.
1. Personal Protective Equipment (PPE):
-
Wear standard laboratory PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.
2. Waste Identification and Segregation:
-
Do not dispose of this compound down the drain or in regular trash.
-
It must be treated as chemical waste.
-
Segregate waste containing this compound from other waste streams to avoid unintended chemical reactions.
3. Containerization:
-
Use a designated, compatible, and properly sealed hazardous waste container.
-
The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
If dissolved in a solvent, list the solvent and the estimated concentration of this compound on the label.
4. Waste Collection and Storage:
-
Store the sealed waste container in a designated satellite accumulation area.
-
This area should be secure, well-ventilated, and away from general laboratory traffic.
5. Disposal Request and Pickup:
-
Follow your institution's procedure for chemical waste pickup. This typically involves submitting a request to the EHS department.
-
Provide accurate information on the waste manifest, including the chemical name and quantity.
6. Decontamination:
-
Decontaminate any surfaces or equipment that may have come into contact with this compound using an appropriate solvent (e.g., ethanol (B145695) or isopropanol), followed by soap and water.
-
Dispose of all cleaning materials (e.g., wipes, paper towels) as hazardous waste.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the safe disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
